The following technical guide details the chemical properties, synthesis, and applications of 5-(Bromomethyl)dihydrofuran-2(3H)-one. Functional Class: Halogenated Lactone / Chiral Synthon Primary Application: Intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of 5-(Bromomethyl)dihydrofuran-2(3H)-one.
Functional Class: Halogenated Lactone / Chiral Synthon
Primary Application: Intermediate for functionalized amino-acids, antibiotics (oxazolidinones), and peptidomimetics.
Executive Summary
5-(Bromomethyl)dihydrofuran-2(3H)-one (CAS: 32730-32-8) is a saturated
-lactone characterized by a pendant bromomethyl group at the C5 position.[1][2][3] It serves as a versatile electrophilic building block in organic synthesis.[4][5] Its utility stems from its dual reactivity: the lactone ring allows for ring-opening nucleophilic acyl substitution, while the bromomethyl group acts as a handle for S_N2 displacement. It is the kinetic product of the bromolactonization of 4-pentenoic acid, a reaction governed by Baldwin’s rules of ring closure (5-exo-tet).
Physicochemical Profile
The compound typically exists as a viscous liquid or low-melting solid, depending on purity and enantiomeric composition.[4]
The standard industrial and laboratory preparation involves the bromolactonization of 4-pentenoic acid . This transformation is a textbook example of electrophilic cyclization.
The Bromolactonization Mechanism
The reaction proceeds via the formation of a bromonium ion intermediate.[4] The regioselectivity is dictated by Baldwin's rules, which favor the 5-exo-tet cyclization over the 6-endo-tet pathway.[4]
Activation: The alkene of 4-pentenoic acid attacks the electrophilic bromine source (e.g., NBS), forming a cyclic bromonium ion.[4]
Cyclization: The carboxylate oxygen acts as the internal nucleophile, attacking the substituted carbon (C4) of the alkene chain.
Termination: This intramolecular attack opens the bromonium ring, yielding the
Figure 1: Mechanistic pathway for the 5-exo-tet bromolactonization of 4-pentenoic acid.
Reactivity & Functionalization[4]
The chemical utility of 5-(bromomethyl)dihydrofuran-2(3H)-one lies in its orthogonal reactivity.
Nucleophilic Substitution (Side Chain)
The primary alkyl bromide is highly susceptible to S_N2 displacement.[4]
Azidation: Reaction with NaN
yields 5-(azidomethyl)dihydrofuran-2(3H)-one, a precursor to amino-lactones via reduction (Staudinger or hydrogenation).[4]
Amination: Reaction with primary amines can lead to direct displacement, though competitive ring-opening aminolysis must be managed (often by controlling temperature or using sterically hindered bases).[4]
Ring Opening (Lactone Moiety)[4]
Hydrolysis: Basic conditions (NaOH/H
O) open the ring to form 4-hydroxy-5-bromopentanoic acid salts.[4]
Aminolysis: Treatment with amines opens the lactone to form
-hydroxy amides.[4] This is a common route to functionalized acyclic building blocks.[4]
Visualization of Divergent Reactivity[4]
Figure 2: Divergent synthetic pathways available from the core lactone scaffold.
Applications in Medicinal Chemistry
Chiral Synthon for Antibiotics
While commercial manufacturing of oxazolidinone antibiotics (e.g., Linezolid) often utilizes epichlorohydrin, the 5-(bromomethyl)dihydrofuran-2(3H)-one scaffold represents a strategic alternative for generating chiral 5-substituted oxazolidinones .
Workflow: The lactone is converted to the azide, reduced to the amine, and then subjected to ring-opening/cyclization sequences to form the oxazolidinone core.
Stereochemistry: Asymmetric bromolactonization (using chiral catalysts like (DHQD)
PHAL) allows access to enantiopure (S)- or (R)-lactones, which is critical for biological activity.
GABOB Analogues
The compound is a direct precursor to Carnitine and GABOB (
Preparation: Dissolve 4-pentenoic acid (10 mmol) in a biphasic mixture of DCM (20 mL) and saturated aqueous NaHCO
(20 mL).
Addition: Cool the mixture to 0 °C. Add NBS (10.5 mmol) portion-wise over 15 minutes.
Note: The biphasic system aids in buffering the reaction and removing succinimide byproduct.[4]
Reaction: Stir vigorously at room temperature for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:4).[4] The acid spot will disappear, and a less polar product spot will appear.[4]
Workup: Separate the organic layer.[4] Extract the aqueous layer twice with DCM.[4]
Washing: Wash combined organics with water, then brine.[4] Dry over anhydrous MgSO
.
Purification: Concentrate in vacuo. The crude oil is typically >90% pure.[4] Further purification can be achieved via vacuum distillation (bp ~115 °C @ 2 mmHg) or flash column chromatography (SiO
, 10-20% EtOAc in Hexanes).
Safety Note: NBS is an irritant.[4] Brominated compounds can be lachrymators.[4] Work in a fume hood.
References
PubChem. (2025).[4] 5-(Bromomethyl)dihydrofuran-2(3H)-one Compound Summary. National Library of Medicine.[4] [Link]
ACS Sustainable Chemistry & Engineering. (2020).[4][6] Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale. American Chemical Society.[4][6] [Link][6]
5-(Bromomethyl)dihydrofuran-2(3H)-one CAS number 32730-32-8
The following technical guide is structured as a high-level monograph designed for pharmaceutical researchers and process chemists. It prioritizes mechanistic insight, experimental reproducibility, and safety. CAS Number...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph designed for pharmaceutical researchers and process chemists. It prioritizes mechanistic insight, experimental reproducibility, and safety.
5-(Bromomethyl)dihydrofuran-2(3H)-one is a bifunctional chiral building block characterized by a reactive electrophilic bromomethyl group appended to a strained
-lactone ring. In drug discovery, it serves as a critical "warhead" scaffold for developing irreversible enzyme inhibitors (specifically MAO-B inactivators) and as a latent acyclic synthon. Its dual reactivity—susceptibility to nucleophilic substitution () at the exocyclic bromide and nucleophilic acyl substitution at the carbonyl—makes it a versatile intermediate for synthesizing complex amino-lactone architectures found in bioactive natural products and peptidomimetics.
Chemical Profile & Physical Properties[2][4]
This compound exists as a viscous liquid or low-melting solid depending on purity and enantiomeric excess. While CAS 32730-32-8 refers to the racemate, the enantiopure forms ((S)- and (R)-) are critical in medicinal chemistry to match the stereochemical requirements of protein targets.
Property
Value
Note
Boiling Point
165 °C @ 26 Torr
High vacuum distillation recommended to avoid thermal decomposition.
Density
1.619 ± 0.06 g/cm³
Significantly denser than water; aids in phase separation during workup.
Solubility
Soluble in DCM, THF, EtOAc
Hydrolyzes slowly in water; stable in anhydrous organic solvents.
Flash Point
>110 °C
Predicted; treat as combustible.
Appearance
Clear to pale yellow oil
Darkens upon oxidation/exposure to light.
Synthetic Pathway: Bromolactonization
The most robust and scalable synthesis of 5-(bromomethyl)dihydrofuran-2(3H)-one involves the bromolactonization of 4-pentenoic acid . This reaction exploits the intramolecular nucleophilic attack of the carboxylate oxygen onto a transient bromonium ion intermediate.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the kinetic pathway, highlighting the stereoelectronic requirements for the 5-exo-trig cyclization.
Figure 1: Mechanistic pathway for the synthesis of 5-(bromomethyl)dihydrofuran-2(3H)-one via halolactonization.[2][4][6]
Experimental Protocol
Objective: Synthesis of 5-(bromomethyl)dihydrofuran-2(3H)-one from 4-pentenoic acid.
Scale: 50 mmol basis.
Reagents:
4-Pentenoic acid (5.0 g, 50 mmol)
N-Bromosuccinimide (NBS) (9.8 g, 55 mmol, 1.1 eq)
Sodium bicarbonate (NaHCO
) (4.6 g, 55 mmol)
Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system) or THF.
Step-by-Step Methodology:
Preparation: Dissolve 4-pentenoic acid in 100 mL of DCM. Add 100 mL of saturated aqueous NaHCO
to deprotonate the acid, ensuring the carboxylate nucleophile is available.
Addition: Cool the biphasic mixture to 0°C. Add NBS portion-wise over 30 minutes. Note: Exothermic reaction. Control temperature to prevent polymerization.
Reaction: Stir vigorously at room temperature for 12–18 hours. The organic layer may turn slightly orange due to trace Br
.
Quench: Add 10% aqueous sodium thiosulfate (Na
SO) to quench excess bromine/NBS until the color dissipates.
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
Purification: Dry combined organics over anhydrous MgSO
, filter, and concentrate under reduced pressure.
Validation point: Crude purity is often >90%. Purification via vacuum distillation (bp 110–115°C @ 0.5 mmHg) or flash chromatography (Hexane/EtOAc) yields the pure lactone.
Self-Validating Checkpoints:
TLC: The starting material (acid) is polar and streaks; the product is less polar (Rf ~0.4 in 30% EtOAc/Hexane) and stains with KMnO
.
NMR: Look for the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of the -CH
Br doublet at ~3.5 ppm and the methine -CH-O multiplet at ~4.7 ppm.
Applications in Drug Development
This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing suicide substrates (mechanism-based inactivators).
MAO-B Inactivation
The 5-(bromomethyl) lactone is a precursor to 5-(aminomethyl)-3-aryldihydrofuran-2(3H)-ones. These derivatives function as irreversible inhibitors of Monoamine Oxidase B (MAO-B), a target for Parkinson's disease therapy.
Mechanism: The enzyme processes the amine, generating a reactive species that covalently binds to the flavin cofactor or the active site residue, permanently disabling the enzyme.
Downstream Functionalization Workflow
The bromomethyl group allows for
displacement without opening the lactone ring under controlled conditions, enabling the installation of diverse pharmacophores.
Figure 2: Divergent reactivity pathways.[4] Route A retains the lactone core for enzyme inhibitor synthesis; Route B accesses acyclic chiral synthons.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive over long periods (hydrolysis to hydroxy-acid).
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11137701, 5-(Bromomethyl)dihydrofuran-2(3H)-one. Retrieved from [Link]
Synthetic Methodology (Bromolactonization)
Vasamsetty, L., et al. (2013).[10] Synthesis of furanone derivatives via halolactonization. Tetrahedron Letters. (General reference for bromolactonization protocols).
Ding, Z., & Silverman, R. B. (1992). 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-ones, a new class of monoamine oxidase-B inactivators.[11] Journal of Medicinal Chemistry, 35(5), 885-889.[11] Retrieved from [Link]
Safety Data
Fisher Scientific. Safety Data Sheet: 2-(5H)-Furanone (Analogous hazard data). Retrieved from [Link]
An In-depth Technical Guide to the Reactivity of 5-(Bromomethyl)dihydrofuran-2(3H)-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-(Bromomethyl)dihydrofuran-2(3H)-one 5-(Bromomethyl)dihydrofuran-2(3H)-one, also known as α-bromo-γ-butyrolactone...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-(Bromomethyl)dihydrofuran-2(3H)-one
5-(Bromomethyl)dihydrofuran-2(3H)-one, also known as α-bromo-γ-butyrolactone, is a bifunctional molecule featuring a reactive primary alkyl bromide and a stable lactone ring. This unique structural combination makes it a highly valuable synthon for introducing the γ-butyrolactone moiety into a wide range of molecular architectures. The γ-butyrolactone core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting diverse activities including antiviral and anti-inflammatory properties.[1][2][3] The strategic placement of the bromomethyl group provides a convenient handle for nucleophilic substitution, enabling the facile construction of more complex molecules.
The dihydrofuran-2(3H)-one skeleton itself is a key pharmacophore found in a variety of bioactive compounds.[4][5] The inherent reactivity of the C-Br bond, coupled with the stability of the lactone ring under many reaction conditions, allows for selective transformations, making this reagent a cornerstone in the synthesis of novel chemical entities.
Synthesis and Physicochemical Properties
5-(Bromomethyl)dihydrofuran-2(3H)-one is typically synthesized from γ-butyrolactone through a bromination reaction.[6] While various methods exist, a common laboratory-scale preparation involves the reaction of γ-butyrolactone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Table 1: Physicochemical Properties of 5-(Bromomethyl)dihydrofuran-2(3H)-one [7]
Property
Value
Molecular Formula
C₅H₇BrO₂
Molecular Weight
179.01 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~110-112 °C at 2 mmHg
Density
~1.65 g/cm³
CAS Number
32730-32-8
Safety Considerations: 5-(Bromomethyl)dihydrofuran-2(3H)-one is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[7]
Core Reactivity: A Mechanistic Perspective
The primary mode of reactivity for 5-(bromomethyl)dihydrofuran-2(3H)-one is nucleophilic substitution at the bromomethyl carbon. The C-Br bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, which has several important implications for experimental design.
The stereochemistry at the C5 position of the lactone ring is inverted during the substitution, a critical consideration in asymmetric synthesis. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent is also crucial; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
Reactions with a Spectrum of Nucleophiles: A Practical Guide
This section details the reaction of 5-(bromomethyl)dihydrofuran-2(3H)-one with various classes of nucleophiles, providing both mechanistic insights and practical experimental protocols.
Oxygen Nucleophiles: Ethers and Esters at the C5-Methylene
Reactions with oxygen-based nucleophiles, such as phenoxides and carboxylates, provide a straightforward route to the corresponding ethers and esters. These reactions typically proceed under basic conditions to generate the more nucleophilic alkoxide or carboxylate anion.
Reaction with Phenoxides: The Williamson ether synthesis is readily applicable here. A weak base like potassium carbonate is often sufficient to deprotonate the phenol.
Experimental Protocol: Synthesis of 5-(phenoxymethyl)dihydrofuran-2(3H)-one
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add a solution of 5-(bromomethyl)dihydrofuran-2(3H)-one (1.0 eq) in acetone dropwise.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
After completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired ether.
Reaction with Carboxylates: Carboxylate salts, readily formed from carboxylic acids and a base, are excellent nucleophiles for this transformation.
Nitrogen Nucleophiles: Building Blocks for Bioactive Amines
The introduction of a nitrogen-containing functional group is a cornerstone of medicinal chemistry. 5-(Bromomethyl)dihydrofuran-2(3H)-one serves as an excellent precursor for a variety of nitrogen-substituted lactones.
The Gabriel Synthesis: For the synthesis of primary amines, the Gabriel synthesis is a superior method to direct amination, as it avoids the common problem of over-alkylation.[8][9][10][11][12] This multi-step process utilizes potassium phthalimide as an ammonia surrogate.
Experimental Protocol: Synthesis of 5-(Aminomethyl)dihydrofuran-2(3H)-one via Gabriel Synthesis
To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add 5-(bromomethyl)dihydrofuran-2(3H)-one (1.0 eq).
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
Cool the reaction to room temperature and pour into water.
Collect the precipitated N-substituted phthalimide by filtration and wash with water.
Suspend the crude phthalimide derivative in ethanol and add hydrazine hydrate (2.0 eq).
Reflux the mixture for 2-3 hours.
Cool the reaction to room temperature and acidify with concentrated HCl.
Filter off the phthalhydrazide precipitate.
Concentrate the filtrate to obtain the crude amine hydrochloride salt, which can be further purified by recrystallization.
Reaction with Azide: Sodium azide is an effective nucleophile for introducing the azido group, which can then be readily reduced to the primary amine, providing an alternative to the Gabriel synthesis.
Sulfur Nucleophiles: Accessing Thioethers and Thioesters
Sulfur-based nucleophiles are generally more reactive than their oxygen counterparts due to their greater polarizability. Thiolates and thioacetates react readily with 5-(bromomethyl)dihydrofuran-2(3H)-one.
Reaction with Thiolates: Thiolates, generated by treating a thiol with a base such as sodium hydroxide or sodium ethoxide, undergo clean SN2 displacement.
Reaction with Thioacetate: Potassium thioacetate is a convenient and commercially available reagent for the introduction of a protected thiol group. The resulting thioester can be easily hydrolyzed under basic conditions to reveal the free thiol.
Carbon Nucleophiles: Forging New Carbon-Carbon Bonds
The formation of carbon-carbon bonds is central to the construction of complex molecular skeletons. 5-(Bromomethyl)dihydrofuran-2(3H)-one is an excellent electrophile for reactions with stabilized carbanions.
Malonic Ester Synthesis: The malonic ester synthesis provides a classic and reliable method for the synthesis of carboxylic acids with an extended carbon chain.[9][13][14][15][16][17][18] The acidic α-protons of diethyl malonate are readily removed by a base like sodium ethoxide to generate a nucleophilic enolate.
Experimental Protocol: Alkylation of Diethyl Malonate
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 eq) to ethanol.
To the cooled ethoxide solution, add diethyl malonate (1.0 eq) dropwise.
Stir the mixture for 30 minutes at room temperature.
Add 5-(bromomethyl)dihydrofuran-2(3H)-one (1.0 eq) and reflux the reaction mixture for 6-8 hours.
Cool the reaction, neutralize with dilute acid, and extract with diethyl ether.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
The resulting crude alkylated malonic ester can then be subjected to hydrolysis and decarboxylation by heating with aqueous acid to yield the corresponding substituted acetic acid.
Applications in Drug Development: A Gateway to Bioactive Molecules
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, and 5-(bromomethyl)dihydrofuran-2(3H)-one provides a direct entry point to a diverse array of derivatives with potential therapeutic applications.
Antiviral Agents: A number of γ-butyrolactone derivatives have demonstrated significant antiviral activity.[2] For instance, simplified analogues of podophyllotoxin containing the γ-butyrolactone core have been shown to be effective against the tobacco mosaic virus (TMV).[1][19] The ability to readily introduce various functionalities at the C5-methylene position using the protocols described herein allows for the rapid generation of compound libraries for antiviral screening.
Anti-inflammatory Drugs: The furanone ring is also a component of certain anti-inflammatory agents. The synthesis of such compounds can be envisioned starting from 5-(bromomethyl)dihydrofuran-2(3H)-one, where the bromomethyl group serves as a handle for the introduction of pharmacophoric elements.
Monoamine Oxidase (MAO) Inhibitors: 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-ones have been identified as a novel class of irreversible inactivators of monoamine oxidase-B (MAO-B).[20] The synthesis of these compounds directly utilizes the reactivity of 5-(bromomethyl)dihydrofuran-2(3H)-one with nitrogen nucleophiles, highlighting the importance of this building block in the development of potential treatments for neurodegenerative diseases like Parkinson's disease.
Conclusion
5-(Bromomethyl)dihydrofuran-2(3H)-one is a powerful and versatile building block for the synthesis of a wide range of functionalized γ-butyrolactones. Its predictable reactivity, primarily through SN2 displacement, allows for the controlled introduction of a diverse array of nucleophiles. This guide has provided a detailed overview of its reactivity with key classes of nucleophiles, complete with practical experimental protocols and mechanistic insights. The demonstrated utility of the resulting products in the synthesis of bioactive molecules underscores the strategic importance of this reagent in modern drug discovery and development. As the demand for novel therapeutics continues to grow, the creative application of such versatile building blocks will remain a cornerstone of innovation in medicinal chemistry.
References
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CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material - Google Patents. (n.d.).
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El-Sayed, W. A., Ali, O. M., & Abdel-Aziz, M. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Future Journal of Pharmaceutical Sciences, 9(1), 1-13.
Abdelgawad, M. A., Al-Sanea, M. M., & Al-Warhi, T. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(19), 6296.
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PubMed. (2022, August 12). Discovery of Novel α-Methylene-γ-Butyrolactone Derivatives Containing Vanillin Moieties as Antiviral and Antifungal Agents. Retrieved February 2, 2026, from [Link]
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Ding, Z., & Silverman, R. B. (1992). 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-ones, a new class of monoamine oxidase-B inactivators. Journal of medicinal chemistry, 35(5), 885–889.
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Spectroscopic data of 5-(Bromomethyl)dihydrofuran-2(3H)-one
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)dihydrofuran-2(3H)-one Abstract 5-(Bromomethyl)dihydrofuran-2(3H)-one, also known as α-bromo-γ-valerolactone, is a versatile synthetic i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)dihydrofuran-2(3H)-one
Abstract
5-(Bromomethyl)dihydrofuran-2(3H)-one, also known as α-bromo-γ-valerolactone, is a versatile synthetic intermediate in pharmaceutical and chemical research. Its utility stems from the presence of two key reactive sites: a lactone ring susceptible to nucleophilic attack and a primary alkyl bromide ready for substitution reactions. Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed analysis of the essential spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound. We delve into the interpretation of each spectrum, explaining the rationale behind signal assignments, and provide standardized protocols for data acquisition, offering a holistic view for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Correlation
The unambiguous assignment of spectroscopic signals begins with a clear understanding of the molecule's structure. The atoms are numbered systematically to facilitate correlation with NMR data.
Caption: Molecular structure of 5-(Bromomethyl)dihydrofuran-2(3H)-one with IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for determining the connectivity of protons within a molecule. The spectrum of 5-(Bromomethyl)dihydrofuran-2(3H)-one provides a distinct fingerprint arising from the unique electronic environment of each proton.
Data Summary
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
H3 (2H)
~2.20 - 2.60
Multiplet
2H
-
H4 (2H)
~1.90 - 2.30
Multiplet
2H
-
H5 (1H)
~4.60 - 4.75
Multiplet
1H
-
H6 (2H)
~3.50 - 3.70
Doublet of Doublets
2H
~4.5, ~10.5
Note: Exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.
Expert Interpretation
The ¹H NMR spectrum is fully consistent with the assigned structure.
H5 Proton (~4.6-4.75 ppm): This proton, attached to the chiral center C5, is the most downfield of the ring protons. Its significant deshielding is a direct result of the adjacent oxygen atom within the lactone ring, which withdraws electron density.
H6 Protons (~3.5-3.70 ppm): The two protons on C6 (the bromomethyl group) are diastereotopic due to the adjacent C5 stereocenter. They appear as a complex multiplet, often a doublet of doublets, because they are coupled to the H5 proton and to each other (geminal coupling). The electronegative bromine atom shifts these protons downfield.
H3 and H4 Protons (~1.90-2.60 ppm): The four protons on C3 and C4 create a complex, overlapping multiplet system in the upfield region. The protons at C3 are adjacent to the electron-withdrawing carbonyl group, causing them to resonate slightly further downfield than the H4 protons.
Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of 5-(Bromomethyl)dihydrofuran-2(3H)-one in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Pulse Program: Standard single-pulse (zg30).
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time: ~3-4 seconds.
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Data Summary
Carbon Assignment
Chemical Shift (δ, ppm)
C2 (C=O)
~176.5
C5 (-CH-O-)
~78.0
C6 (-CH₂-Br)
~34.0
C3 (-CH₂-C=O)
~29.0
C4 (-CH₂-)
~27.5
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and can vary with solvent.
Expert Interpretation
Carbonyl Carbon (C2, ~176.5 ppm): The most downfield signal corresponds to the ester carbonyl carbon, a characteristic feature of lactones.
Oxygen-Bearing Carbon (C5, ~78.0 ppm): This signal is attributed to the carbon atom bonded to the ring oxygen, causing a significant downfield shift.
Bromine-Bearing Carbon (C6, ~34.0 ppm): The C6 carbon, directly attached to the electronegative bromine, appears in the mid-range of the spectrum.
Aliphatic Carbons (C3 & C4, ~27.5-29.0 ppm): The two methylene carbons of the ring appear in the upfield region, with C3 being slightly deshielded due to its proximity to the carbonyl group.
Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Acquisition Parameters:
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
Number of Scans: 512-1024 scans are typically required to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1): 2 seconds.
Processing: Process the FID similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Data Summary
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~2960 - 2850
C-H Stretch
Alkane (CH₂)
~1775 - 1760
C=O Stretch
γ-Butyrolactone (Ester)
~1180 - 1150
C-O Stretch
Ester
~650
C-Br Stretch
Alkyl Bromide
Expert Interpretation
The IR spectrum provides definitive evidence for the key functional groups.
C=O Stretch (~1770 cm⁻¹): A very strong and sharp absorption band in this region is the most prominent feature of the spectrum.[1] This frequency is characteristic of the carbonyl group within a five-membered lactone ring. The ring strain elevates the frequency compared to that of an acyclic ester (typically 1750-1735 cm⁻¹).
C-H Stretch (~2960-2850 cm⁻¹): These absorptions confirm the presence of sp³-hybridized C-H bonds in the methylene groups of the ring and the bromomethyl substituent.
C-O Stretch (~1170 cm⁻¹): A strong band corresponding to the C-O single bond stretching of the ester group further confirms the lactone functionality.
C-Br Stretch (~650 cm⁻¹): A weaker absorption in the fingerprint region is indicative of the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. The molecular formula is C₅H₇BrO₂ and the molecular weight is approximately 179.01 g/mol .[2][3]
Data Summary
m/z
Ion
Proposed Identity
178/180
[M]⁺
Molecular Ion (Isotopic pattern for Br)
99
[M - Br]⁺
Loss of Bromine radical
85
[C₄H₅O₂]⁺
Loss of CH₂Br radical
55
[C₃H₃O]⁺
Further fragmentation
Proposed Fragmentation Pathway
The fragmentation of 5-(Bromomethyl)dihydrofuran-2(3H)-one is initiated by the ionization of the molecule. The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments, with the two peaks having nearly equal intensity.
Caption: Plausible mass spectrometry fragmentation pathway for the title compound.
Integrated Analytical Workflow
The confirmation of the structure and purity of 5-(Bromomethyl)dihydrofuran-2(3H)-one is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods.
Caption: Integrated workflow for the structural elucidation of the target molecule.
Conclusion
The spectroscopic profile of 5-(Bromomethyl)dihydrofuran-2(3H)-one is well-defined and serves as a reliable standard for its identification. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, respectively. Infrared spectroscopy confirms the presence of the critical γ-lactone functional group, while mass spectrometry verifies the molecular weight and provides insight into its fragmentation. Together, these techniques form a robust analytical package for ensuring the quality and identity of this important chemical intermediate, which is essential for its successful application in research and development.
References
The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from Supplementary Information provided by the Royal Society of Chemistry.
PubChem. (n.d.). 5-(Bromomethyl)dihydrofuran-2(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
ChemBK. (2024, January 2). 2(3H)-Furanone, 5-(bromomethyl)dihydro-. Retrieved from [Link]
Technical Guide: Solubility Profile and Solvent Selection for 5-(Bromomethyl)dihydrofuran-2(3H)-one
The following technical guide details the solubility profile, solvent compatibility, and physicochemical behavior of 5-(Bromomethyl)dihydrofuran-2(3H)-one. This document is structured for researchers requiring precise so...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, solvent compatibility, and physicochemical behavior of 5-(Bromomethyl)dihydrofuran-2(3H)-one. This document is structured for researchers requiring precise solvent selection for synthesis, extraction, and formulation.
[1]
Executive Summary
5-(Bromomethyl)dihydrofuran-2(3H)-one (CAS: 32730-32-8 for racemate) is a bifunctional chiral building block featuring a
-lactone core and an electrophilic bromomethyl substituent.[1][2] Its solubility behavior is governed by the competition between the high polarity of the lactone moiety (dipole moment D) and the lipophilic, yet polarizable, alkyl bromide tail.
Key Solubility Takeaway: The compound exhibits peak solubility in polar aprotic solvents (e.g., DCM, THF, Acetonitrile). It shows limited miscibility in non-polar alkanes and thermodynamic instability in nucleophilic protic solvents (water, alcohols) due to hydrolysis and solvolysis risks.
Understanding the molecular drivers of solubility is essential for predicting behavior in novel solvent systems.
Property
Value / Description
Impact on Solubility
Molecular Formula
Moderate molecular weight (179.01 g/mol ) aids dissolution.[1]
Polarity
High (Lactone functionality)
Requires solvents with moderate-to-high dielectric constants ().[1]
H-Bonding
H-Bond Acceptor (2 sites)
Good solubility in solvents that can donate H-bonds (e.g., Chloroform), provided they are not nucleophilic.[1]
Lipophilicity
LogP 0.1 – 0.5 (Predicted)
Amphiphilic character; soluble in organics, sparingly soluble/immiscible in water.
Physical State
Viscous Liquid / Low-melting Solid
High density ( g/mL) influences phase separation in extractions.[1]
Mechanistic Insight
The dissolution of 5-(Bromomethyl)dihydrofuran-2(3H)-one is driven by dipole-dipole interactions .[1]
Lactone Carbonyl: Creates a strong local dipole, requiring a solvent capable of dipole alignment (e.g., DMSO, Acetone).
Bromomethyl Group: Adds polarizability (dispersion forces) but does not significantly enhance water solubility.
Lack of H-Bond Donors: The molecule cannot H-bond with itself effectively, preventing high lattice energy (solid state) or high viscosity association, facilitating dissolution in aprotic organic solvents.
Comprehensive Solubility Data
The following table categorizes solvents based on thermodynamic capability (Solubility) and kinetic stability (Reactivity).
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Stability Risk
Application Notes
Halogenated
Dichloromethane (DCM), Chloroform, DCE
Excellent (>500 mg/mL)
Low
Ideal for Synthesis/Workup. High density of solvent matches solute.[1]
Ethers
THF, 2-MeTHF, 1,4-Dioxane
Excellent
Low
Ideal for Reactions. THF coordinates well; suitable for Grignard/Lithium chemistry (at low T).[1]
Polar Aprotic
Acetonitrile, Acetone, Ethyl Acetate
Good to Excellent
Low
Preferred for Purification. Acetonitrile is excellent for HPLC; EtOAc for extractions.
High Dipole Aprotic
DMSO, DMF, DMAc
Excellent
Moderate
Use with Caution. High solubility, but high boiling points make removal difficult. Nucleophilic degradation possible at high T.
Alcohols
Methanol, Ethanol, Isopropanol
Good
High
Not Recommended for Storage. Risk of transesterification (lactone opening) or displacement of bromide over time.
Non-Polar
Hexanes, Heptane, Cyclohexane
Poor / Immiscible
Low
Anti-Solvent. Useful for precipitation or washing away non-polar impurities.
Aqueous
Water, Brine
Sparingly Soluble
High
Hydrolysis Risk. Lactone ring opens to hydroxy-acid; Bromide displaces to alcohol.[1] Use only for rapid biphasic workups.
Solvent Selection Decision Framework
This diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Synthesis, Extraction, or Analysis).
Caption: Decision matrix for solvent selection emphasizing the trade-off between solubility, reactivity, and ease of removal.
Experimental Protocol: Rapid Solubility Screening
Since specific solubility values (
) are often absent in literature for specialized intermediates, the following gravimetric/visual protocol validates solvent suitability.
Equipment: 4 mL vials, micropipette, vortex mixer.
Methodology
Preparation: Weigh 20 mg of the compound into a clear glass vial.
Incremental Addition: Add solvent in
increments (representing volume equivalent).
Agitation: Vortex for 30 seconds after each addition.
Observation:
Instant Dissolution (< 50
):High Solubility ( mg/mL).
Dissolution after 200
:Moderate Solubility ( mg/mL).
Persisting droplets/solid after 1 mL:Low Solubility (
mg/mL).
Reactivity Check (Critical): For protic solvents (MeOH, Water), let the solution stand for 4 hours and check for pH change (acidification indicates hydrolysis/HBr release) or run TLC.
Stability & Reactivity Considerations
The solubility of this compound cannot be decoupled from its chemical stability. The 5-(bromomethyl) moiety is an electrophile susceptible to
attack, while the lactone is susceptible to nucleophilic acyl substitution.
Degradation Pathways in Solvents[1]
Hydrolysis (Water/Wet Solvents):
Mechanism:[1][3] Water attacks the lactone carbonyl
Ring opening to 4-hydroxy-5-bromo-pentanoic acid.[1]
Catalyst: Acid or Base traces accelerate this.
Solvolysis (Alcohols):
Mechanism:[1][3] Methanol/Ethanol attacks the lactone
Concentrated solutions in the presence of Lewis acids or bases may undergo self-polymerization via ring-opening.[1]
Storage Recommendations
Solvent for Storage: None (Store neat).
If solution is required: Anhydrous DCM or Anhydrous THF.
Temperature:
to prevent slow elimination of HBr.
References
PubChem. (n.d.).[2][4][5][6] 5-(Bromomethyl)dihydrofuran-2(3H)-one Compound Summary. National Center for Biotechnology Information. [Link]1]
Tsolomitis, A., & Sandris, C. J. (1983).[7] Synthesis of 5-substituted-furan-2(3H)-ones. Journal of Heterocyclic Chemistry, 20, 1545-1548.[7] (Mechanistic insight into lactone stability).
Hanson, R. M. (1995). Reactivity of Epoxides and Lactones in Organic Synthesis. Chemical Reviews. (General principles of lactone solubility and hydrolysis).
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and dipole interactions).
An In-depth Technical Guide to the Electrophilicity of 5-(Bromomethyl)dihydrofuran-2(3H)-one: A Keystone Intermediate in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Abstract 5-(Bromomethyl)dihydrofuran-2(3H)-one, a versatile bifunctional molecule, stands as a cornerstone in modern organic synthesis and drug discovery. I...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)dihydrofuran-2(3H)-one, a versatile bifunctional molecule, stands as a cornerstone in modern organic synthesis and drug discovery. Its unique structural architecture, featuring a reactive primary alkyl bromide and a lactone moiety, imparts a distinct electrophilic character that has been strategically exploited for the construction of complex molecular scaffolds. This in-depth technical guide provides a comprehensive analysis of the electrophilicity of this reagent, detailing its reactivity profile with a diverse range of nucleophiles. We will explore the mechanistic intricacies of both nucleophilic substitution at the bromomethyl group and ring-opening reactions of the dihydrofuranone core. Furthermore, this guide will furnish field-proven experimental protocols, quantitative data, and an examination of its pivotal role in the synthesis of biologically active compounds, particularly in the realm of anticancer, antiviral, and anti-inflammatory drug development.
Introduction: Unveiling the Electrophilic Nature
5-(Bromomethyl)dihydrofuran-2(3H)-one, also known as α-bromo-γ-valerolactone, possesses two key electrophilic centers that dictate its reactivity:
The Bromomethyl Group (C5 Position): The carbon atom attached to the bromine is a classic soft electrophilic center. The high polarizability of the C-Br bond and the excellent leaving group ability of the bromide ion make this position highly susceptible to nucleophilic attack via an SN2 mechanism.
The Carbonyl Carbon (C2 Position): The carbonyl carbon of the lactone ring is a hard electrophilic center. It is susceptible to attack by nucleophiles, which can lead to either tetrahedral intermediate formation and subsequent reformation of the lactone or, under more forcing conditions, ring-opening of the dihydrofuranone moiety.
The interplay between these two electrophilic sites allows for a rich and diverse reaction chemistry, enabling chemists to selectively functionalize the molecule and construct a wide array of intricate structures.
Reactivity Profile: A Tale of Two Electrophiles
The reaction pathway undertaken by 5-(bromomethyl)dihydrofuran-2(3H)-one is largely governed by the nature of the nucleophile, the reaction conditions (solvent, temperature, and base), and steric factors.
Nucleophilic Substitution at the Bromomethyl Group
This is the most common reaction pathway, where the bromomethyl group acts as a potent alkylating agent for a variety of soft and hard nucleophiles.
Primary and secondary amines readily displace the bromide ion to form the corresponding 5-(aminomethyl)dihydrofuran-2(3H)-ones. These products are valuable building blocks for the synthesis of various biologically active compounds, including monoamine oxidase-B inactivators[1]. The reaction with sodium azide provides a straightforward route to 5-(azidomethyl)dihydrofuran-2(3H)-one, a versatile intermediate for the introduction of nitrogen-containing functionalities via click chemistry or reduction to the corresponding amine.
Thiols and their corresponding thiolates are excellent nucleophiles for displacing the bromide, leading to the formation of 5-(thiomethyl)dihydrofuran-2(3H)-one derivatives. The reaction with potassium thioacetate is a common method for introducing a protected thiol group, which can be subsequently deprotected to the free thiol.
Alcohols and carboxylates can also act as nucleophiles, although they are generally less reactive than their nitrogen and sulfur counterparts. The reaction with alcohols, often carried out in the presence of a base, yields 5-(alkoxymethyl)dihydrofuran-2(3H)-ones. Carboxylate salts react to form the corresponding esters.
Ring-Opening Reactions of the Dihydrofuranone Core
The lactone ring of 5-(bromomethyl)dihydrofuran-2(3H)-one can be opened by strong nucleophiles or under hydrolytic conditions, particularly in the presence of a base. This reactivity provides access to functionalized γ-hydroxybutyric acid derivatives.
Treatment with aqueous base, such as sodium hydroxide, leads to the hydrolysis of the lactone to afford the corresponding sodium salt of 4-bromo-5-hydroxypentanoic acid. The kinetics of lactone hydrolysis are pH-dependent, with the rate increasing at higher pH[2].
Synthetic Applications in Drug Discovery and Development
The unique electrophilic properties of 5-(bromomethyl)dihydrofuran-2(3H)-one have positioned it as a valuable building block in the synthesis of a diverse range of biologically active molecules.
Synthesis of Butenolides and their Derivatives
Butenolides are a class of unsaturated γ-lactones found in numerous natural products with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[3]. 5-(Bromomethyl)dihydrofuran-2(3H)-one serves as a key precursor for the synthesis of α-methylene-γ-butyrolactones, an important subclass of butenolides.
Role in the Development of Novel Therapeutics
Anticancer Agents: The dihydrofuranone scaffold is present in a number of compounds with demonstrated anticancer activity[3][4][5]. The ability to introduce various functionalities at the 5-position using 5-(bromomethyl)dihydrofuran-2(3H)-one allows for the generation of libraries of compounds for screening against different cancer cell lines.
Antiviral Agents: Furanone derivatives have shown promise as antiviral agents[1][6][7][8]. The electrophilic nature of 5-(bromomethyl)dihydrofuran-2(3H)-one enables its incorporation into more complex molecules designed to inhibit viral replication or entry.
Anti-inflammatory Agents: Several furanone-containing compounds have been investigated for their anti-inflammatory properties[9][10][11][12][13]. The dihydrofuranone moiety can serve as a pharmacophore that interacts with key targets in inflammatory pathways.
Experimental Protocols
The following protocols are provided as examples of typical reactions involving 5-(bromomethyl)dihydrofuran-2(3H)-one. Researchers should always adhere to appropriate laboratory safety procedures.
General Procedure for Nucleophilic Substitution with an Amine
Theoretical Frontiers in Drug Discovery: An In-depth Technical Guide to Dihydrofuran-2(3H)-one Derivatives
For: Researchers, Scientists, and Drug Development Professionals Abstract The dihydrofuran-2(3H)-one, or γ-butyrolactone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approv...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydrofuran-2(3H)-one, or γ-butyrolactone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence in pharmaceuticals, from anticancer agents to diuretics and cardiovascular disease treatments, underscores the critical need for a deeper understanding of its derivatives' structure-activity relationships (SAR).[1] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the chemical behavior and therapeutic potential of dihydrofuran-2(3H)-one derivatives. By integrating Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can navigate the complex landscape of drug discovery with greater precision and efficiency. This guide serves as a practical roadmap for scientists aiming to leverage computational chemistry to design and optimize the next generation of dihydrofuran-2(3H)-one-based therapeutics.
The Significance of the Dihydrofuran-2(3H)-one Scaffold in Medicinal Chemistry
The five-membered lactone ring of dihydrofuran-2(3H)-one is a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its structural rigidity and capacity for stereospecific functionalization make it an ideal starting point for the development of potent and selective drugs.[2] Notable examples of FDA-approved drugs incorporating this moiety include spironolactone, a potassium-sparing diuretic, and etoposide, a topoisomerase II inhibitor used in cancer chemotherapy.[1] Furthermore, derivatives of this scaffold have shown promise as anti-inflammatory, anticonvulsant, and neuroprotective agents.[3][4] The inherent chirality of many dihydrofuran-2(3H)-one derivatives is often crucial for their biological activity, making theoretical studies that can accurately predict stereochemical outcomes and receptor interactions invaluable in the drug design process.
Foundational Theoretical Approaches: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intrinsic electronic and structural properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a computationally tractable method for predicting a wide range of molecular properties with a high degree of accuracy.
Core Principles of DFT in Molecular Characterization
At its core, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state electronic properties of a molecule are uniquely determined by its electron density. This allows for the calculation of various molecular descriptors that are crucial for understanding the reactivity and spectroscopic signatures of dihydrofuran-2(3H)-one derivatives.
Practical Application: Step-by-Step DFT Workflow
The following protocol outlines a general workflow for performing a DFT calculation on a dihydrofuran-2(3H)-one derivative using the Gaussian software package.
Step-by-Step Protocol for DFT Calculations:
Molecule Building and Input File Generation:
Construct the 3D structure of the dihydrofuran-2(3H)-one derivative using a molecular builder like GaussView or Avogadro.[5]
Define the desired calculation type (e.g., geometry optimization, frequency calculation), level of theory (e.g., B3LYP functional), and basis set (e.g., 6-31G(d)) in the Gaussian input file.[6][7]
Specify the charge and spin multiplicity of the molecule.[6]
Running the Gaussian Calculation:
Submit the input file to the Gaussian program using the appropriate command line instruction.[6]
Analysis of the Output File:
Examine the output file for key information, including the optimized molecular geometry, total energy, and convergence status.[8][9]
For frequency calculations, verify that there are no imaginary frequencies, which indicates a true energy minimum.[10]
Extract valuable molecular properties such as vibrational frequencies (for IR and Raman spectra prediction), Mulliken atomic charges, dipole moments, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[11]
Diagram: DFT Calculation Workflow for Dihydrofuran-2(3H)-one Derivatives
Caption: A streamlined workflow for performing DFT calculations on dihydrofuran-2(3H)-one derivatives.
Table 1: Key Molecular Properties from DFT and their Significance
Property
Description
Significance in Drug Design
Optimized Geometry
The lowest energy conformation of the molecule.
Provides the most stable 3D structure for subsequent docking and MD simulations.
Vibrational Frequencies
The frequencies at which the molecule vibrates.
Predicts IR and Raman spectra for experimental comparison and structural validation.
HOMO-LUMO Gap
The energy difference between the highest occupied and lowest unoccupied molecular orbitals.
Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Mulliken Atomic Charges
The distribution of electron density among the atoms in the molecule.
Helps to identify electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions.
Dipole Moment
A measure of the overall polarity of the molecule.
Influences the solubility and membrane permeability of the drug candidate.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[12] This method is instrumental in structure-based drug design, allowing for the virtual screening of large compound libraries and the rational design of molecules with high binding affinity and selectivity.
The "Lock and Key" in Silico: Principles of Molecular Docking
The fundamental principle of molecular docking is to find the optimal binding pose of a ligand in the active site of a protein by minimizing the binding free energy. This is achieved through a combination of a search algorithm, which explores the conformational space of the ligand, and a scoring function, which estimates the binding affinity for each pose.[12]
A Practical Guide: Step-by-Step Molecular Docking Protocol
The following protocol outlines a general workflow for performing molecular docking of a dihydrofuran-2(3H)-one derivative to a protein target using AutoDock Vina.
Step-by-Step Protocol for Molecular Docking:
Preparation of the Receptor and Ligand:
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using tools like MGLTools.[13]
Prepare the 3D structure of the dihydrofuran-2(3H)-one derivative, ensuring correct protonation and stereochemistry. This can be done using software like Avogadro or by converting from other formats using Open Babel.[14]
Grid Box Generation:
Define the search space for the docking calculation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box are crucial for a successful docking run.[15]
Running the Docking Simulation:
Execute the AutoDock Vina program, providing the prepared receptor and ligand files, as well as the grid box parameters, as input.[4]
Post-Docking Analysis and Visualization:
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).[16]
The pose with the lowest binding energy is typically considered the most favorable.
Visualize the protein-ligand interactions for the top-ranked poses using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[2][14]
Diagram: Molecular Docking Workflow
Caption: A comprehensive workflow for molecular docking studies of dihydrofuran-2(3H)-one derivatives.
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the stability of the protein-ligand complex, conformational changes, and the role of solvent molecules.
From Static to Dynamic: The Power of MD Simulations
MD simulations are particularly useful for:
Assessing the stability of the binding pose predicted by molecular docking.
Investigating the conformational flexibility of the ligand and the protein upon binding.
Calculating the binding free energy with greater accuracy than scoring functions.
Understanding the role of water molecules in mediating protein-ligand interactions.
In Silico Experimentation: Step-by-Step MD Simulation Workflow
The following protocol provides a general overview of setting up and running an MD simulation of a protein-dihydrofuran-2(3H)-one derivative complex using GROMACS.
Step-by-Step Protocol for MD Simulations:
System Preparation:
Start with the best-docked pose of the protein-ligand complex.
Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).[17]
Solvate the complex in a periodic box of water molecules.[18]
Add ions to neutralize the system and mimic physiological salt concentrations.[18]
Energy Minimization and Equilibration:
Perform energy minimization to remove any steric clashes in the initial system.
Gradually heat the system to the desired temperature (NVT equilibration).[18]
Adjust the pressure to the desired level (NPT equilibration).[18]
Production MD Simulation:
Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the relevant conformational space.[18]
Trajectory Analysis:
Analyze the resulting trajectory to calculate various properties, including:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.[19][20]
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[19]
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds over time.
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.[19]
Diagram: Molecular Dynamics Simulation Workflow
Caption: A generalized workflow for performing MD simulations of protein-dihydrofuran-2(3H)-one derivative complexes.
Correlating Structure with Activity: Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[21] QSAR models are valuable for predicting the activity of novel compounds, prioritizing synthesis efforts, and understanding the structural features that are important for biological activity.
Building Predictive Models: The Essence of QSAR
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR workflow involves:
Data Set Preparation: Assembling a data set of compounds with known biological activities.
Descriptor Calculation: Calculating a large number of molecular descriptors that quantify various aspects of the molecular structure (e.g., electronic, steric, hydrophobic properties).
Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.[22]
Model Validation: Rigorously validating the predictive power of the model using internal and external validation techniques.[12]
Practical Application: A General QSAR Modeling Workflow
Step-by-Step Protocol for QSAR Modeling:
Data Collection and Curation:
Gather a dataset of dihydrofuran-2(3H)-one derivatives with experimentally determined biological activities (e.g., IC50 values).
Ensure the data is consistent and reliable.
Molecular Descriptor Calculation:
Calculate a wide range of molecular descriptors for each compound in the dataset using software like PaDEL-Descriptor or Dragon.
Data Splitting:
Divide the dataset into a training set (for model building) and a test set (for model validation).[12]
Model Development and Validation:
Use a suitable statistical method to build the QSAR model using the training set.
Validate the model's performance using statistical metrics such as the correlation coefficient (R²), cross-validated R² (q²), and the predictive R² for the test set.
Model Interpretation and Application:
Interpret the QSAR model to identify the key molecular descriptors that influence the biological activity.
Use the validated model to predict the activity of new, unsynthesized dihydrofuran-2(3H)-one derivatives.
Diagram: QSAR Modeling Workflow
Caption: A systematic workflow for developing and applying QSAR models in the study of dihydrofuran-2(3H)-one derivatives.
An Integrated Approach to Drug Discovery
The true power of computational chemistry lies in the integration of these diverse theoretical methods. A comprehensive in silico drug discovery campaign for dihydrofuran-2(3H)-one derivatives would typically follow a multi-step process:
DFT Calculations: Characterize the electronic and structural properties of a series of lead compounds.
Molecular Docking: Screen a virtual library of derivatives against a specific protein target to identify potential hits with good binding affinity.
MD Simulations: Validate the stability of the top-ranked docked poses and gain a deeper understanding of the dynamic interactions.
QSAR Modeling: Develop a predictive model based on the results from the previous steps and experimental data to guide the design of new, more potent derivatives.
This integrated approach allows for a more rational and efficient drug design process, reducing the time and cost associated with traditional experimental methods.[23]
Conclusion and Future Perspectives
The theoretical study of dihydrofuran-2(3H)-one derivatives through computational chemistry offers a powerful paradigm for modern drug discovery. By leveraging the predictive capabilities of DFT, molecular docking, MD simulations, and QSAR modeling, researchers can gain unprecedented insights into the structure-activity relationships of this important class of compounds. As computational resources and algorithms continue to advance, the role of these in silico methods in the design and optimization of novel therapeutics is set to expand even further, paving the way for the development of safer and more effective drugs. The integration of artificial intelligence and machine learning with these established computational techniques promises to further revolutionize the field, enabling the exploration of vast chemical spaces and the design of highly targeted and personalized medicines.[24]
References
A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). International Journal of Molecular Sciences. [Link]
Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. (2024). Cerrado Publishing. [Link]
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (1981). Journal of Medicinal Chemistry. [Link]
Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. (2016). PubMed. [Link]
Vibrational assignments of α-acetyl - γ- butyrolactone by ab initio Hartree-Fock and Density. (n.d.). International Journal of ChemTech Research. [Link]
Data analysis of molecular dynamics simulation trajectories of β-sitosterol, sonidegib and cholesterol in smoothened protein with the CHARMM36 force field. (2020). Data in Brief. [Link]
Post Docking Analysis using PyRx and Discovery Studio. (2023). YouTube. [Link]
Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. [Link]
Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025). YouTube. [Link]
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). Future Medicinal Chemistry. [Link]
How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. (2025). YouTube. [Link]
APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology. [Link]
Application of Computational Chemistry in Drug Design and Organic Photovoltaics Material Design. (2019). Journal of Theoretical and Computational Science. [Link]
Structure based drug design - Case study. (2022). YouTube. [Link]
QSAR Modeling: Principles and Practice. (n.d.). Udemy. [Link]
GROMACS Tutorial - Protein-Ligand Complex. (n.d.). GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]
Quantitative structure-activity relationships (QSAR). (n.d.). Medicinal Chemistry Class Notes. [Link]
Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024). YouTube. [Link]
The Absolute Beginners Guide to Gaussian. (n.d.). Computational Chemistry List. [Link]
How to build a starting structure for calculating the binding energy by DFT with Gaussian software?. (2022). ResearchGate. [Link]
Tutorial - Quantum Chemistry - Intro to Gaussian I. (2020). School of Chemical Sciences KB. [Link]
Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.). Research India Publications. [Link]
New QSAR Modeling Courses. (n.d.). ProtoQSAR. [Link]
Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. [Link]
GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. [Link]
Application Note: Strategic Functionalization of 5-(Bromomethyl)dihydrofuran-2(3H)-one
Controlling Regioselectivity for Chiral Heterocycle Synthesis Executive Summary 5-(Bromomethyl)dihydrofuran-2(3H)-one (also known as 5-(bromomethyl)- -butyrolactone) is a high-value chiral synthon in the synthesis of oxa...
Author: BenchChem Technical Support Team. Date: February 2026
Controlling Regioselectivity for Chiral Heterocycle Synthesis
Executive Summary
5-(Bromomethyl)dihydrofuran-2(3H)-one (also known as 5-(bromomethyl)-
-butyrolactone) is a high-value chiral synthon in the synthesis of oxazolidinone antibiotics, most notably Linezolid and Rivaroxaban . Its structural utility lies in its dual electrophilic nature: it possesses an alkyl bromide amenable to displacement and a lactone carbonyl susceptible to nucleophilic acyl substitution.
This Application Note provides a rigorous protocol for the regioselective nucleophilic substitution of the bromomethyl group using sodium azide (
). This transformation yields 5-(azidomethyl)dihydrofuran-2(3H)-one, a critical intermediate for "Click" chemistry applications and reduction to primary amines, while preserving the lactone ring integrity. We address the specific safety profiles, kinetic controls, and purification strategies required to maximize yield and enantiopurity.
Mechanistic Insight: The Electrophilic Duality
The core challenge in utilizing 5-(bromomethyl)dihydrofuran-2(3H)-one is controlling the site of nucleophilic attack. The molecule presents two distinct electrophilic centers:
The
-Carbon (): Attached to the leaving group (Br), this site is soft and sterically accessible for reactions.
The Carbonyl Carbon (
): Part of the strained 5-membered lactone, this site is hard and susceptible to ring-opening hydrolysis or aminolysis.
To achieve successful substitution without ring destruction, one must utilize soft nucleophiles (like azides, thiols, or phthalimide anions) in polar aprotic solvents (DMF, DMSO) that enhance nucleophilicity while minimizing solvolysis.
Reactivity Pathway Diagram
The following diagram illustrates the competing pathways and the targeted trajectory for this protocol.
Figure 1: Mechanistic divergence. Successful synthesis requires conditions that favor the green
pathway over the red acyl substitution pathway.
Experimental Protocol: Synthesis of 5-(Azidomethyl)dihydrofuran-2(3H)-one
Safety Warning:
Sodium Azide (
): Highly toxic and can form explosive metal azides. Do not use halogenated solvents (DCM/Chloroform) during reaction or workup to avoid forming diazidomethane (explosive). Avoid contact with acids (releases hydrazoic acid, , which is lethal).
Lactone Sensitization: The starting material is a skin and eye irritant (H315, H319).[1] Handle in a fume hood.
3.1 Materials & Reagents
Reagent
Role
Purity/Grade
5-(Bromomethyl)dihydrofuran-2(3H)-one
Substrate
>97% (Chiral or Racemic)
Sodium Azide ()
Nucleophile
Reagent Grade (>99%)
Dimethylformamide (DMF)
Solvent
Anhydrous, Sure/Seal™
Ethyl Acetate (EtOAc)
Extraction Solvent
ACS Grade
Magnesium Sulfate ()
Drying Agent
Anhydrous
3.2 Step-by-Step Procedure
Step 1: Reaction Setup
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Charge the flask with 5-(Bromomethyl)dihydrofuran-2(3H)-one (1.0 eq, e.g., 1.79 g, 10 mmol).
Add Anhydrous DMF (20 mL, 0.5 M concentration). Note: DMF is preferred over DMSO for easier workup, though DMSO accelerates the rate further.
Begin stirring at room temperature under a nitrogen atmosphere.
Step 2: Nucleophile Addition
Carefully add Sodium Azide (1.2 eq, 0.78 g, 12 mmol) in a single portion.
Observation: The sodium azide may not fully dissolve immediately; the suspension will clear as the reaction warms.
Heat the reaction mixture to 60°C using an oil bath.
Critical Parameter: Do not exceed 80°C. Higher temperatures increase the risk of thermal decomposition of the azide and ring-opening side reactions.
Step 3: Reaction Monitoring
Monitor via TLC (Solvent system: 30% EtOAc in Hexanes).
Stain: Use Permanganate (
) or Anisaldehyde dip. Azides are not UV active, but the lactone carbonyl is weakly visible.
Reaction is typically complete within 4–6 hours . Look for the disappearance of the starting bromide (
) and appearance of the azide product (, often very close; co-spotting is essential).
Step 4: Workup (Aqueous Extraction)
Cool the mixture to room temperature.
Pour the reaction mixture into 100 mL of cold water . Note: This quenches the reaction and solubilizes the inorganic salts.
Extract with Ethyl Acetate (
).
Safety: Do not use DCM.
Combine the organic layers and wash with Brine (
) to remove residual DMF.
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotovap) at 40°C.
Step 5: Purification
The crude oil is often sufficiently pure (>90%) for downstream applications.
If higher purity is required, perform Flash Column Chromatography on silica gel.
Gradient: 10%
40% EtOAc in Hexanes.
Yield Expectation: 85–92%.
Quality Control & Data Analysis
4.1 Expected Analytical Data
Technique
Feature
Diagnostic Signal
IR Spectroscopy
Azide Stretch
Strong peak at 2100–2110 cm⁻¹ (Distinctive).
IR Spectroscopy
Lactone Carbonyl
Sharp peak at 1770–1780 cm⁻¹ .
¹H NMR (CDCl₃)
Azido-methylene
3.5–3.7 ppm (dd, 2H). Shifted upfield relative to starting bromide.
¹H NMR (CDCl₃)
Methine (Chiral Center)
4.6–4.8 ppm (m, 1H).
4.2 Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of lactone
Ensure DMF is anhydrous. Avoid strong aqueous bases during workup. Keep pH neutral.
Incomplete Reaction
Particle size of
Use finely ground or increase temperature to 70°C (with caution).
Emulsion in Workup
DMF presence
Wash organic layer with 5% LiCl solution instead of brine to break DMF emulsions.
Workflow Visualization
The following diagram outlines the critical decision points during the experimental workflow to ensure safety and purity.
Figure 2: Operational workflow emphasizing the critical extraction step to avoid safety hazards and ensure DMF removal.
References
Linezolid Synthesis Overview
Title: A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.[2]
Source: Bentham Science / EurekaSelect.
Context: Describes the use of chiral synthons and phthalimide/azide routes for oxazolidinone construction.
Title: Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification.[3]
Source: Angewandte Chemie Intern
Context: Demonstrates advanced processing of Linezolid intermediates, validating the stability of the oxazolidinone/lactone motifs under flow conditions.
Application Note: Antifungal Compound Library Synthesis from 5-(Bromomethyl)dihydrofuran-2(3H)-one
This Application Note is structured as a high-level technical guide for drug discovery chemists. It focuses on the synthetic utility of 5-(Bromomethyl)dihydrofuran-2(3H)-one (also known as 5-(bromomethyl)- -butyrolactone...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug discovery chemists. It focuses on the synthetic utility of 5-(Bromomethyl)dihydrofuran-2(3H)-one (also known as 5-(bromomethyl)-
-butyrolactone) as a chiral scaffold for generating antifungal libraries, specifically targeting azole and oxazolidinone pharmacophores.[1]
[1]
Executive Summary
The search for novel antifungal agents has intensified due to rising resistance against standard therapies like fluconazole and amphotericin B. The 5-(Bromomethyl)dihydrofuran-2(3H)-one scaffold represents a high-value chiral building block.[1] Its structural features—a reactive primary alkyl bromide and a manipulatable lactone ring—allow for the rapid divergence into two major antifungal classes:
Azole Antifungals: Via nucleophilic displacement with imidazole or triazole heterocycles (targeting CYP51/Lanosterol 14
Oxazolidinone/Acyclic Hybrids: Via lactone ring-opening and subsequent functionalization (targeting protein synthesis or cell wall integrity).[1]
This guide provides validated protocols for transforming this scaffold into bioactive antifungal candidates, emphasizing mechanistic control and safety.
Chemical Background & Reactivity Profile
Starting Material: 5-(Bromomethyl)dihydrofuran-2(3H)-one
CAS: 1126-11-0 (Racemic) | Note: Enantiopure forms (R or S) are preferred for clinical candidates to match the chirality of biological targets.[1]
Reactivity Logic
The molecule possesses two distinct electrophilic sites:
Site A (Primary Bromide): Highly susceptible to
substitution.[1] This is the primary handle for attaching the antifungal "warhead" (e.g., azole ring).
Site B (Lactone Carbonyl): Susceptible to nucleophilic attack by amines or alkoxides, leading to ring opening. This allows for the modification of the pharmacokinetic (PK) tail of the drug.
Synthetic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways from the bromomethyl-lactone scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Azole Antifungals (Direct Displacement)
This method mimics the pharmacophore construction of drugs like Ketoconazole and Posaconazole , where an azole ring is linked to a lipophilic core.
Objective: Substitution of the bromine with 1H-imidazole or 1H-1,2,4-triazole.[1]
This protocol is preferred for generating large libraries of 1,2,3-triazoles , a motif found in modern antifungals due to its metabolic stability and ability to hydrogen bond with the heme pocket of fungal CYP51.
Objective: Conversion to azide followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step 1: Synthesis of 5-(Azidomethyl)dihydrofuran-2(3H)-one[1]
Reagents: Sodium Azide (
, 1.5 equiv), DMF.
Conditions: Heat at 60°C for 12 hours.
Safety Critical: Do NOT use halogenated solvents (DCM/CHCl3) with sodium azide to avoid forming explosive di-azidomethane.[1]
Work-up: Dilute with ether, wash with water. Warning: Do not concentrate the azide to dryness if the molecular weight is low; keep in solution.
Biological activity is often enantioselective (e.g., Posaconazole precursors).
Residual Solvent
GC-HS
< 500 ppm DMF
DMF is toxic to fungal cells and can skew MIC data.[1]
Safety & Handling Guide
5-(Bromomethyl)dihydrofuran-2(3H)-one is an alkylating agent.[1] It can alkylate DNA.
Engineering Controls: All reactions must be performed in a fume hood.
PPE: Double nitrile gloves, safety goggles, and lab coat.
Azide Safety: When following Protocol B, never use metal spatulas with sodium azide. Quench all azide waste with 10% sodium nitrite and sulfuric acid (in a dedicated waste stream) to prevent explosion hazards.
References
Synthesis of Azole Antifungals:
Title: Synthesis and Antifungal Evaluation of 5-Arylfuran-2-Carboxamide Derivatives.
Source: MDPI (Molecules), 2020.
URL:[Link][1][3]
Posaconazole Intermediate Chemistry:
Title: Process for preparing posaconazole and intermediates thereof (WO2009141837A2).[1]
Source: Google Patents.
URL:
Application Note: One-Pot Synthesis & Utilization of 5-(Bromomethyl)dihydrofuran-2(3H)-one
Executive Summary 5-(Bromomethyl)dihydrofuran-2(3H)-one (also known as 5-(bromomethyl)- -butyrolactone) is a pivotal chiral building block in the synthesis of bioactive heterocycles, including oxazolidinone antibiotics (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(Bromomethyl)dihydrofuran-2(3H)-one (also known as 5-(bromomethyl)-
-butyrolactone) is a pivotal chiral building block in the synthesis of bioactive heterocycles, including oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors (e.g., Rivaroxaban precursors). Its value lies in the pendant alkyl bromide, which serves as a versatile handle for nucleophilic substitution, allowing for the rapid construction of complex nitrogen-containing scaffolds like pyrrolidinones and piperidinones.
This guide details a one-pot bromolactonization protocol that converts 4-pentenoic acid directly into the target lactone. We present two distinct methodologies: a robust chemical route using
-bromosuccinimide (NBS) and a sustainable chemoenzymatic route capable of preparative scale-up with high enantioselectivity. Furthermore, we describe a one-pot cascade for converting this lactone into functionalized pyrrolidinones, a key scaffold in drug discovery.
Mechanistic Principles
The synthesis relies on bromolactonization , an electrophilic cyclization reaction. Understanding the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoelectronics is crucial for optimizing yield and purity.
Reaction Mechanism[1]
Activation: The alkene moiety of 4-pentenoic acid attacks the electrophilic bromine source (
), forming a cyclic bromonium ion intermediate.
Cyclization: The carboxylate oxygen acts as an intramolecular nucleophile. According to Baldwin’s rules, 5-exo-tet cyclization is kinetically favored over 6-endo-tet, leading to the five-membered
-lactone ring.
Stereochemistry: The nucleophilic attack occurs anti to the bromonium bridge, resulting in defined relative stereochemistry. In asymmetric variants (e.g., enzymatic), the chiral environment dictates which enantiomer of the bromonium ion forms or reacts, establishing the C5 stereocenter.
Figure 1: Mechanistic pathway of 5-exo-tet bromolactonization.
Solvent: Water (biphasic system with product separation)
Step-by-Step Procedure
Reactor Setup: In a glass reactor equipped with an overhead stirrer, dissolve KBr (1.0 equiv) and 4-pentenoic acid (50–100 mM final conc.) in citrate buffer (pH 5.0).
Reaction Initiation: Begin a continuous slow feed of
(1.1 equiv) over 3–6 hours using a syringe pump.
Note: Slow addition prevents enzyme inactivation by high concentrations of peroxide.
Monitoring: Monitor reaction progress via HPLC or TLC (Hexane:EtOAc 3:1). Look for the disappearance of the acid peak and appearance of the lactone.
Workup:
The product, 5-(bromomethyl)dihydrofuran-2(3H)-one, is an oil that may separate from the aqueous phase at high concentrations.
Extract the reaction mixture with Ethyl Acetate (3 x volume).[3]
Wash organic layer with saturated
(to remove unreacted acid) and brine.
Dry over
and concentrate in vacuo.
Validation Criteria:
Yield: >90% conversion expected.
Purity: >95% by GC/NMR.
Appearance: Colorless to pale yellow oil.
Protocol B: Chemical One-Pot Synthesis (Standard)
For laboratories without access to biocatalysts, the NBS-mediated route is the industry standard. It is robust but requires careful removal of succinimide byproducts.
Reagents[5][6][7][8]
Substrate: 4-Pentenoic acid (1.0 equiv)
Reagent:
-Bromosuccinimide (NBS, 1.05 equiv)
Solvent: DMF (Dimethylformamide) or
(Dichloromethane)
Base (Optional):
(0.1 equiv) to neutralize trace acid.
Step-by-Step Procedure
Dissolution: Dissolve 4-pentenoic acid (10 mmol) in DMF (20 mL) under an inert atmosphere (
).
Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.
Caution: Exothermic reaction. Maintain temperature <5°C during addition.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Checkpoint: Solution usually turns light orange.
Quench: Pour the mixture into ice-cold water (100 mL).
Extraction: Extract with Diethyl Ether or MTBE (3 x 30 mL).
Purification:
Wash combined organics with water (to remove DMF) and 5%
(to quench traces of ).
Evaporate solvent.[3] The residue can be purified by flash chromatography (Silica gel, Hexane/EtOAc gradient) to remove succinimide traces.
Downstream Application: One-Pot Cascade to Pyrrolidinones
The 5-(bromomethyl) lactone is a "masked" pyrrolidinone. Reacting it with a primary amine triggers a cascade: Ring Opening (Amidation)
Mechanism:[4][5][6][7][8][9][10][11] The amine opens the lactone to form a hydroxy-bromo-amide. Under heat, the amide nitrogen displaces the alkyl bromide, closing the ring to form the lactam (pyrrolidinone).
Isolation: Concentrate solvent and partition between EtOAc/Water. The product is in the organic layer.[3][10]
Figure 2: One-pot cascade from lactone to pyrrolidinone.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Enzymatic)
-mediated enzyme inactivation.
Reduce feed rate; ensure efficient stirring to disperse oxidant.
Incomplete Conversion (Chemical)
Moisture in NBS or solvent.
Recrystallize NBS from water/acetone; use dry DMF.
Side Product: Hydroxylactone
Hydrolysis of bromonium ion by water.
In chemical route: Ensure anhydrous conditions. In enzymatic route: Optimize pH (lower pH favors bromide attack).
Coloration (Brown/Red)
Free bromine () formation.
Add slight excess of alkene or quench with thiosulfate immediately upon completion.
Safety & Handling
Brominating Agents: NBS and generated hypobromite are oxidizers and irritants. Work in a fume hood.
Lactone Reactivity: 5-(Bromomethyl)dihydrofuran-2(3H)-one is an alkylating agent (lachrymator). Avoid skin contact; wear nitrile gloves.
Peroxides: When using the enzymatic route, ensure peroxide concentrations do not accumulate to hazardous levels by validating consumption rates.
References
Chemoenzymatic Halocyclization of 4-Pentenoic Acid at Preparative Scale.
Source: ACS Sustainable Chemistry & Engineering (2020).
Context: Describes the scale-up of the enzymatic bromolactonization, achieving >90% yield and high turnover numbers.
URL:[Link]
Contra-thermodynamic halolactonization of lactam-tethered 5-aryl-4(E)-pentenoic acids.
Source: RSC Advances (2022).
Context: Discusses chemical methods (NBS/DMF) and mechanistic insights into regioselectivity (5-exo vs 6-endo).
URL:[Link]
Synthesis of 1,5-Substituted Pyrrolidin-2-ones.
Source: Journal of Organic Chemistry / PMC (2022).
Context: Provides the logical basis for the one-pot conversion of lactone/ester precursors to pyrrolidinones via amine cascades.
URL:[Link]
Catalytic conversion of 5-(Bromomethyl)dihydrofuran-2(3H)-one
Application Note: Catalytic Valorization of 5-(Bromomethyl)dihydrofuran-2(3H)-one Executive Summary 5-(Bromomethyl)dihydrofuran-2(3H)-one (5-BMDF), also known as 5-(bromomethyl)- -butyrolactone, is a pivotal chiral build...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Valorization of 5-(Bromomethyl)dihydrofuran-2(3H)-one
Executive Summary
5-(Bromomethyl)dihydrofuran-2(3H)-one (5-BMDF), also known as 5-(bromomethyl)-
-butyrolactone, is a pivotal chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban). Its structure features two distinct electrophilic sites: the alkyl bromide at the C5-methyl position and the lactone carbonyl.
Standard industrial protocols often rely on stoichiometric reagents and harsh conditions. This Application Note details two catalytic methodologies that enhance atom economy and reaction control:
Phase-Transfer Catalyzed (PTC) Azidation: A robust protocol for substituting the bromide with azide, a key step in Linezolid synthesis.
Organocatalytic Ring-Opening Aminolysis: A metal-free method using TBD (Triazabicyclodecene) to access functionalized
Reactivity Divergence:
The molecule presents a "Dual Electrophile" challenge. The choice of catalyst dictates the reaction pathway.
Figure 1: Divergent catalytic pathways for 5-BMDF. Pathway A targets the alkyl bromide; Pathway B targets the lactone ring.
Application I: Phase-Transfer Catalyzed Azidation
Context: The conversion of the bromomethyl group to an azidomethyl group is the rate-determining entry point for the synthesis of oxazolidinone antibiotics. Traditional methods use homogeneous solvents (DMF/DMSO) which are difficult to remove and pose safety risks with azides. Phase-Transfer Catalysis (PTC) allows the use of water/toluene systems, enhancing safety and product isolation.
Mechanism: Starks’ Extraction
The quaternary ammonium catalyst (
) transports the azide anion () from the aqueous phase into the organic phase, where it displaces the bromide on the substrate.
Context: Opening the lactone ring with amines (aminolysis) usually requires high temperatures or stoichiometric Lewis acids (e.g.,
). Using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ), a bicyclic guanidine base, allows this reaction to proceed under mild conditions. This is particularly useful for coupling the lactone with aniline derivatives (like 3-fluoro-4-morpholinoaniline) to form "open-chain" Linezolid precursors or novel hydroxy-amide libraries.
Mechanism: Dual Activation
TBD acts as a bifunctional catalyst:
Basic N7 site: Activates the amine nucleophile (deprotonation).
Acidic N1-H site: Activates the lactone carbonyl (hydrogen bonding).
Azide Product: ~4.8 min (shift due to loss of Br mass effect).
Amide Product: ~3.5 min (more polar due to OH/NH).
NMR Signature (
NMR, ):
Starting Material: Multiplet at
4.6–4.8 ppm (CH-O-CO).
Azide Product: Upfield shift of the
-X protons from 3.5 (CH2-Br) to 3.6 (CH2-N3) with distinct coupling pattern changes.
Ring-Opened Amide: Disappearance of lactone carbonyl (
177 ppm in ) and appearance of amide carbonyl (170 ppm) and broad OH singlet (3–5 ppm).
Troubleshooting Guide:
Observation
Probable Cause
Corrective Action
Protocol A: Low Conversion
Poor stirring (Mass transfer limit)
Increase RPM to >800; ensure distinct emulsion.
Protocol A: Emulsion during workup
TBAB surfactant effect
Add saturated NaCl (brine) and a small amount of MeOH.
Protocol B: Polymerization
ROP competing with aminolysis
Lower concentration (dilute to 0.1 M); Ensure amine is added before lactone.
Protocol B: No Reaction
Catalyst deactivation
Ensure anhydrous THF; moisture kills the TBD basicity.
References
Linezolid Synthesis Overview: Madhusudhan, G., et al.[1] "A new and alternate synthesis of Linezolid: An antibacterial agent." Der Pharma Chemica, 2011, 3(4), 219-226. Link
Phase Transfer Catalysis (General): Freedman, H. H. "Industrial applications of phase transfer catalysis." Pure and Applied Chemistry, 1986, 58(6), 857-868. Link
Organocatalytic Aminolysis (TBD): Sabot, C., et al. "Ring-Opening Aminolysis of Lactones Catalyzed by TBD." Journal of Organic Chemistry, 2007, 72, 5001-5004. Link
Lactone Reactivity: Nakayama, A., et al.
-butyrolactone derivatives."[2] Polymer, 2017. Link
Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie Int. Ed., 2005, 44, 5188. Link
Application Notes and Protocols: A Guide to the Derivatization of 5-(Bromomethyl)dihydrofuran-2(3H)-one for Biological Screening
Introduction: The Privileged Scaffold of γ-Butyrolactones in Drug Discovery The γ-butyrolactone ring is a recurring motif in a vast array of natural products and pharmacologically active compounds. Its presence often con...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold of γ-Butyrolactones in Drug Discovery
The γ-butyrolactone ring is a recurring motif in a vast array of natural products and pharmacologically active compounds. Its presence often confers significant biological activity, ranging from antimicrobial and anticancer to cardiovascular and neurological effects. The inherent reactivity and stereochemical complexity of this scaffold make it a "privileged" starting point in medicinal chemistry. 5-(Bromomethyl)dihydrofuran-2(3H)-one, in particular, serves as a versatile and highly valuable starting material for the generation of diverse chemical libraries for biological screening. The primary alkyl bromide functionality provides a reactive handle for a wide range of nucleophilic substitution reactions, allowing for the systematic introduction of various pharmacophoric elements. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 5-(bromomethyl)dihydrofuran-2(3H)-one, offering detailed protocols, mechanistic insights, and strategic considerations for the construction of compound libraries destined for biological evaluation.
Core Chemistry: Understanding the Reactivity of 5-(Bromomethyl)dihydrofuran-2(3H)-one
The synthetic utility of 5-(bromomethyl)dihydrofuran-2(3H)-one hinges on two key chemical features: the electrophilic carbon of the bromomethyl group and the stability of the dihydrofuranone (or γ-butyrolactone) ring. The bromine atom, being a good leaving group, renders the adjacent methylene carbon susceptible to attack by a wide variety of nucleophiles. This classic SN2 reaction allows for the formation of new carbon-heteroatom or carbon-carbon bonds, providing a straightforward avenue to a diverse set of derivatives.
A critical consideration in the derivatization of this scaffold is the stability of the lactone ring. While generally stable, harsh basic or acidic conditions can lead to ring-opening via hydrolysis or other nucleophilic attacks on the carbonyl carbon. Therefore, reaction conditions must be carefully optimized to favor substitution at the bromomethyl position while preserving the integrity of the lactone core. The γ-butyrolactone monomer is known to be relatively stable with a low ring strain energy, which makes it less prone to polymerization under many conditions.[1] However, strong bases can promote the hydrolysis of the ester bond.[2]
Caption: General scheme for the nucleophilic substitution of 5-(bromomethyl)dihydrofuran-2(3H)-one.
Protocols for Library Synthesis: A Modular Approach to Diversity
The following protocols outline the synthesis of a diverse library of 5-(substituted methyl)dihydrofuran-2(3H)-one derivatives. These methods are designed to be robust and adaptable for parallel synthesis, a common strategy in the generation of screening libraries.
Protocol 1: Synthesis of Amine Derivatives
The introduction of amine functionalities is a cornerstone of medicinal chemistry, as they can participate in hydrogen bonding and salt formation, significantly influencing a compound's pharmacokinetic and pharmacodynamic properties.
Step-by-Step Methodology:
Reaction Setup: To a solution of 5-(bromomethyl)dihydrofuran-2(3H)-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) (0.1-0.5 M), add the desired primary or secondary amine (1.2-2.0 eq).
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5-2.5 eq) or diisopropylethylamine (DIPEA) (1.5-2.5 eq), to the reaction mixture. The base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine nucleophile.
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired 5-(aminomethyl)dihydrofuran-2(3H)-one derivative.
Parameter
Condition
Rationale
Solvent
Acetonitrile, DMF
Aprotic polar solvents that solubilize reactants and facilitate SN2 reactions.
Base
K₂CO₃, DIPEA
Neutralizes HBr byproduct without competing as a nucleophile.
Temperature
25-60 °C
Balances reaction rate with potential side reactions and decomposition.
Equivalents of Amine
1.2-2.0
An excess of the nucleophile drives the reaction to completion.
Protocol 2: Synthesis of Ether and Thioether Derivatives
Ether and thioether linkages are prevalent in many biologically active molecules, contributing to their lipophilicity and metabolic stability.
Step-by-Step Methodology:
Nucleophile Preparation: In a separate flask, prepare the corresponding alkoxide or thiolate by reacting the desired alcohol or thiol (1.2 eq) with a strong base such as sodium hydride (NaH) (1.2 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF at 0 °C.
Reaction Setup: To the pre-formed nucleophile solution, add a solution of 5-(bromomethyl)dihydrofuran-2(3H)-one (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2 to 12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Parameter
Condition
Rationale
Solvent
Anhydrous THF, DMF
Aprotic solvents are necessary to prevent quenching of the strong base and alkoxide/thiolate.
Base
NaH
A strong, non-nucleophilic base to deprotonate the alcohol or thiol.
Temperature
0 °C to Room Temperature
Initial cooling controls the exothermic deprotonation; warming to RT facilitates the substitution.
Equivalents of Nucleophile
1.2
A slight excess ensures complete consumption of the starting bromide.
Purification and Characterization: Ensuring Compound Integrity
The purity and structural integrity of each compound in a screening library are paramount for obtaining reliable biological data. A systematic workflow for purification and characterization is essential.
Caption: A standard workflow for the purification and characterization of synthesized derivatives.
Analytical Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for monitoring reaction progress and assessing the purity of the final compounds. The mass-to-charge ratio (m/z) provides confirmation of the molecular weight of the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation. Characteristic shifts and coupling patterns of the protons on the lactone ring and the newly introduced substituent confirm the successful derivatization.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.
Biological Screening: From Library to Lead
The synthesized library of 5-(substituted methyl)dihydrofuran-2(3H)-one derivatives is now ready for biological screening. The design of the screening cascade will depend on the therapeutic area of interest. The diverse functionalities introduced can be leveraged to probe a wide range of biological targets. For instance, derivatives of furan and its analogues have demonstrated a spectrum of biological activities, including cytotoxic and antibacterial effects.[3]
Caption: A typical workflow for a biological screening campaign.
Example Screening Cascade for Anticancer Activity:
Primary Screening: The library is screened at a single high concentration (e.g., 10 µM) against a panel of cancer cell lines (e.g., HeLa, HepG2) using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Hit Confirmation and Dose-Response: Compounds that show significant inhibition of cell growth in the primary screen ("hits") are re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).
Secondary Assays: Promising hits are further evaluated in more specific assays to elucidate their mechanism of action. This could include assays for apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.
Lead Optimization: The structure-activity relationship (SAR) data from these assays can then be used to guide the synthesis of more potent and selective analogs, a process known as lead optimization.
Conclusion
5-(Bromomethyl)dihydrofuran-2(3H)-one is a powerful and versatile building block for the construction of diverse chemical libraries for biological screening. By leveraging straightforward nucleophilic substitution reactions, researchers can readily access a wide range of derivatives with the potential for novel biological activities. The protocols and strategies outlined in this application note provide a solid foundation for the successful synthesis, characterization, and biological evaluation of these promising compounds, ultimately contributing to the discovery of new therapeutic agents.
References
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. [Link]
A Synthesis of Dihydrofuran-3(2H)-ones. ResearchGate. [Link]
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. [Link]
Concerted nucleophilic aromatic substitution with 19F− and 18F−. DASH (Harvard). [Link]
Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). National Institutes of Health. [Link]
A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health. [Link]
Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC. [Link]
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. [Link]
Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. ResearchGate. [Link]
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. [Link]
Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. Pearson. [Link]
Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
Nucleophilic Substitution at Thiophosphoryl Center (P=S). Scientific & Academic Publishing. [Link]
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. ResearchGate. [Link]
Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry (RSC Publishing). [Link]
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. The Royal Society of Chemistry. [Link]
Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. PMC. [Link]
Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry (RSC Publishing). [Link]
Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. ResearchGate. [Link]
Plausible mechanistic pathway for the synthesis of furan‐2(5H)‐one... ResearchGate. [Link]
Application Note: Solid-Phase Synthesis of Chiral Pyrrolidinones and Peptidomimetics using 5-(Bromomethyl)dihydrofuran-2(3H)-one
This is a comprehensive Application Note and Protocol guide for Solid-Phase Synthesis using 5-(Bromomethyl)dihydrofuran-2(3H)-one . Executive Summary 5-(Bromomethyl)dihydrofuran-2(3H)-one (also known as 5-(bromomethyl)-...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for Solid-Phase Synthesis using 5-(Bromomethyl)dihydrofuran-2(3H)-one .
Executive Summary
5-(Bromomethyl)dihydrofuran-2(3H)-one (also known as 5-(bromomethyl)-
-butyrolactone) is a versatile, bifunctional chiral building block. In solid-phase organic synthesis (SPOS), it serves as a critical "linchpin" reagent for constructing functionalized -lactams (pyrrolidin-2-ones) and peptidomimetics .
Unlike simple alkylating agents, this molecule possesses two distinct electrophilic sites:
The Lactone Carbonyl: Susceptible to nucleophilic attack by amines (ring opening).
The Bromomethyl Group: A primary alkyl halide susceptible to intramolecular nucleophilic displacement (
).
This dual reactivity allows for "Cyclative Cleavage" or "Resin-Bound Cyclization" strategies, enabling the rapid generation of diverse heterocyclic libraries with high enantiomeric purity.
Mechanism of Action & Reactivity Profile
The utility of 5-(bromomethyl)dihydrofuran-2(3H)-one relies on a sequential Aminolysis-Cyclization cascade.
The Chemical Pathway[1][2][3]
Ring Opening (Aminolysis): A resin-bound primary amine attacks the lactone carbonyl. This opens the furanone ring, generating a
-hydroxy amide intermediate with a pendant bromomethyl group.
Cyclization (Alkylation): Under basic conditions, the amide nitrogen (or a secondary nucleophile) displaces the bromide. This effects a ring closure to form a stable pyrrolidin-2-one (lactam) structure.
Mechanistic Diagram (Graphviz)
Figure 1: The reaction pathway converting a resin-bound amine and the bromolactone into a pyrrolidinone scaffold via an amide intermediate.
Experimental Protocols
Protocol A: Synthesis of Resin-Bound Pyrrolidinones
This protocol describes the functionalization of a resin-bound amine (e.g., Rink Amide or Wang-bound amino acid) with 5-(bromomethyl)dihydrofuran-2(3H)-one.
Materials Required
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g) or Trityl-Cl resin loaded with diamine.
Base: Diisopropylethylamine (DIPEA), Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium tert-butoxide (t-BuOK).
Catalyst: 2-Hydroxypyridine (optional, for lactone opening).
Step-by-Step Methodology
Step
Operation
Reagents/Conditions
Critical Notes
1
Resin Preparation
Swell resin in DCM (30 min), then DMF (30 min).
Ensure full solvation for maximum site accessibility.
2
Lactone Opening (Aminolysis)
Add 5-(bromomethyl)dihydrofuran-2(3H)-one (3 eq) + 2-Hydroxypyridine (3 eq) in DMF. Shake at 60°C for 12–18 hours .
The lactone is less reactive than an acid chloride. Heat and 2-hydroxypyridine catalysis accelerate the ring opening.
3
Washing
Drain and wash with DMF (3x), DCM (3x), THF (3x).
Remove unreacted lactone to prevent side reactions in the next step.
4
Cyclization (Ring Closure)
Suspend resin in anhydrous THF. Add LiHMDS (1.0 M in THF, 2.5 eq) at 0°C , then warm to RT. Shake for 4–6 hours .
Strong base is required to deprotonate the amide nitrogen for attack on the bromide. Alternative: t-BuOK in DMSO.
5
Cleavage
Wash resin (THF, DCM). Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
Cleaves the linker. The pyrrolidinone core is stable to TFA.
6
Isolation
Filter resin, concentrate filtrate, precipitate in cold ether.
Analyze via LC-MS.
Protocol B: "Cyclative Cleavage" Strategy
In this variation, the cyclization step simultaneously cleaves the molecule from the resin. This ensures that only the cyclized (correct) product is released, resulting in high purity.
Attachment: Attach the amine to the resin via an ester linkage (e.g., using a hydroxy-functionalized resin like Wang resin, but attaching the amine side chain or using a specific linker). Note: This is complex; standard Rink Amide is preferred for Protocol A.
Alternative Cyclative Cleavage: Use a resin-bound nucleophile (e.g., Thiol resin).
React Thiol resin with 5-(bromomethyl)dihydrofuran-2(3H)-one (Displacement of Br).
Add solution-phase Amine (Aminolysis of Lactone).
Result: A solution-phase hydroxy-amide linked to resin via sulfide. (Not cyclative cleavage, but "Catch and Release").
Technical Considerations & Troubleshooting
Stereochemical Integrity
Chirality: The starting material is available as (S)- or (R)-enantiomers. The C5 stereocenter is generally preserved during the aminolysis (Step 2).
Inversion: The cyclization (Step 4) involves nucleophilic attack on the side chain (CH2Br), not the chiral center itself. Therefore, the configuration at the C5 position is retained relative to the lactone backbone.
Common Side Reactions
Issue
Cause
Solution
Incomplete Ring Opening
Steric hindrance of the resin-bound amine.
Increase temperature to 70°C; use Microwave irradiation (50W, 60°C, 30 min).
Hydrolysis
Wet solvents during the base step.
Use strictly anhydrous THF/DMSO. Hydrolysis of the bromide yields the diol, preventing cyclization.
Cross-Linking
Intermolecular reaction between resin sites.
Use lower loading resin (0.3–0.5 mmol/g) to favor intramolecular cyclization.
Analytical Data Summary (Expected)
For a model reaction using Phenylalanine-Rink Amide resin:
Parameter
Value / Observation
Intermediate Mass
[M+H]+ = (Resin-Linker-Phe) + 178 Da (Open chain bromohydroxy-amide)
Final Product Mass
[M+H]+ = (Phe-Pyrrolidinone) - HBr
IR Signature
Strong band at ~1680 cm⁻¹ (Lactam C=O); Absence of ~1770 cm⁻¹ (Lactone C=O).
References
Ding, Z.[1] & Silverman, R. B. (1992).[1] 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-ones, a new class of monoamine oxidase-B inactivators.[1] Journal of Medicinal Chemistry, 35(5), 885–889. Link
Smith, A. B., et al. (2000).[2] Synthesis of polypyrrolinones on solid support.[2] Organic Letters, 2(14), 2041–2044.[2] Link
Guzow, K., et al. (2025). Solid-phase synthesis of 1,3-oxazolidine derivatives. ResearchGate.[3] Link
ScienceAsia. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125.[4] Link
ChemicalBook. (2024).[5] 2-Pyrrolidinone: Synthesis method and chemical reaction.[6]Link
Technical Support Center: Purification of 5-(Bromomethyl)dihydrofuran-2(3H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-(Bromomethyl)dihydrofuran-2(3H)-one, also known as α-bromo-γ-butyrolactone,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-(Bromomethyl)dihydrofuran-2(3H)-one, also known as α-bromo-γ-butyrolactone, using column chromatography. The methodologies and troubleshooting advice herein are synthesized from established laboratory practices and authoritative sources to ensure scientific integrity and experimental success.
Experimental Workflow Overview
The purification process involves a systematic progression from initial analysis of the crude material to the final isolation of the purified compound. This workflow ensures that each step informs the next, leading to an efficient and effective separation.
Caption: Workflow for the purification of 5-(Bromomethyl)dihydrofuran-2(3H)-one.
Troubleshooting Guide
Encountering issues during column chromatography is common. This section provides a systematic approach to identifying and resolving potential problems. The primary challenge with 5-(Bromomethyl)dihydrofuran-2(3H)-one is its potential instability on silica gel and its lack of a UV chromophore.[1]
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common column chromatography issues.
Common Problems and Solutions
Problem
Probable Cause(s)
Recommended Solution(s) & Rationale
Low or No Yield
1. Decomposition on Stationary Phase: Alkyl halides can be unstable on slightly acidic silica gel.[1] 2. Product Spread Too Thinly: The compound may be spread across many fractions in low concentrations.[1] 3. Incomplete Elution: The chosen eluent may not be polar enough to move all the product off the column.
1. Assess Stability & Change Stationary Phase: Perform a 2D TLC to check for stability. If streaking or new spots appear, the compound is degrading. Switch to deactivated (neutral) silica gel or alumina.[1] 2. Careful Fraction Analysis: Run TLC on all fractions. Combine only the pure fractions before concentrating to avoid mistakenly thinking the yield is low. 3. Flush the Column: After collecting the main product, flush the column with a significantly more polar solvent (e.g., 100% ethyl acetate) to elute any remaining compound.[1]
Poor Separation of Product from Impurities
1. Suboptimal Solvent System: The eluent polarity is either too high (everything elutes quickly) or too low (broad bands). 2. Column Overload: Too much crude material was loaded onto the column. 3. Poor Sample Loading: The initial sample band was too wide, leading to broad elution bands.[1]
1. Re-optimize Eluent with TLC: The ideal Rf value for the target compound is between 0.2 and 0.4, which generally provides the best separation.[1] Adjust the solvent ratio to achieve this. 2. Reduce Load: As a rule of thumb, use a silica gel mass of at least 50-100 times the mass of the crude material. 3. Concentrated Loading: Dissolve the crude sample in the absolute minimum amount of solvent before loading it onto the column to ensure a narrow starting band.[1][2] Alternatively, use a dry-loading technique.[3]
Product Elutes with the Solvent Front
Eluent Polarity is Too High: The solvent system is too polar, causing the compound to have little interaction with the stationary phase.
Decrease Eluent Polarity: Prepare a new, less polar solvent system. A good starting point is a mixture with a low percentage of the polar component (e.g., 2-5% ethyl acetate in hexanes).[1]
Product Will Not Elute from the Column
1. Eluent Polarity is Too Low: The solvent system is not strong enough to move the compound. 2. Compound Decomposed: The product has degraded into highly polar baseline material that is irreversibly adsorbed.[4]
1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent mixture (gradient elution).[4] 2. Confirm Stability: Check the stability of your starting material on a TLC plate. If it decomposes, a different stationary phase or purification method may be necessary.[4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the column chromatography of 5-(Bromomethyl)dihydrofuran-2(3H)-one?
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or isohexane and a more polar solvent like ethyl acetate or diethyl ether.[5][6] Begin with a low concentration of the polar component (e.g., 5% ethyl acetate in hexanes) and run a TLC plate. Adjust the ratio until the Rf value of the target compound is between 0.2 and 0.4, which provides the optimal window for separation on a column.[1]
Q2: How can I visualize 5-(Bromomethyl)dihydrofuran-2(3H)-one on a TLC plate since it is not UV-active?
This compound lacks a strong UV chromophore and will be invisible under a standard 254 nm UV lamp.[1][7] Therefore, destructive visualization techniques are required.[8] The most common and effective methods are:
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized. The lactone will appear as a yellow or white spot on a purple background.[1]
p-Anisaldehyde Stain: This is another broad-spectrum stain that reacts with many functional groups. After dipping or spraying the plate, gentle heating is required. It often produces colored spots, which can help differentiate the product from impurities.[9][10]
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[8][11]
Q3: I suspect my compound is decomposing on the silica gel. What can I do?
Decomposition of alkyl halides on acidic silica gel is a known issue that leads to low yields and the formation of new impurities.[1]
Confirm Decomposition: Spot your crude material on a TLC plate, run it in a solvent system, and then turn the plate 90 degrees and run it again in the same solvent system (a "2D TLC"). If a new spot appears that is not on the diagonal, it indicates decomposition.[4]
Use a Deactivated Stationary Phase: You can use commercially available neutral silica or alumina. Alternatively, you can deactivate the silica gel yourself by preparing the column slurry with an eluent containing a small amount of a base, such as 0.1-1% triethylamine.[1]
Q4: What is the proper way to pack the column to ensure good separation?
Proper column packing is critical to prevent cracking or channeling of the stationary phase, which leads to poor separation. The "slurry method" is highly recommended:
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
In a separate beaker, mix the required amount of silica gel with your initial, low-polarity eluent to form a free-flowing slurry.
Pour the slurry into the column in one continuous motion, if possible.
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed, ensuring the silica does not run dry.[2]
Q5: What are the primary safety concerns when handling 5-(Bromomethyl)dihydrofuran-2(3H)-one?
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[12] Some sources also describe α-bromolactones as vesicants (causing blisters) and lachrymators (tear-inducing).[13] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Detailed Experimental Protocol
This protocol provides a general methodology for the purification of 5-(Bromomethyl)dihydrofuran-2(3H)-one on a laboratory scale (500 mg - 2 g crude material).
1. Materials & Setup
Crude 5-(Bromomethyl)dihydrofuran-2(3H)-one
Silica Gel (60 Å, 230-400 mesh)
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)
TLC plates (silica gel 60 F₂₅₄ - though the indicator is not used for this compound)
Prepare several eluent systems with varying ratios of ethyl acetate in hexanes (e.g., 5:95, 10:90, 20:80).
Spot the crude material on TLC plates and develop them in the different eluent systems.
Visualize the plates using a KMnO₄ stain.
Select the solvent system that provides an Rf value of ~0.2-0.4 for the product spot and good separation from impurities.[1]
3. Column Preparation (Slurry Packing)
Weigh approximately 50-100 g of silica gel for every 1 g of crude material into a beaker.
Add the selected low-polarity eluent to the silica gel to create a consistent slurry.
Secure the column vertically. Ensure the stopcock is closed. Add a small amount of eluent to the column.
Pour the silica slurry into the column. Rinse the beaker with more eluent to transfer all the silica.
Open the stopcock and allow the solvent to drain, collecting it for reuse. Continuously tap the column gently to ensure even packing.
Once the silica has settled, add a thin (0.5 cm) layer of sand to the top to protect the silica bed surface.[2]
Drain the eluent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading
Wet Loading: Dissolve the crude material in the minimum possible volume of the eluent (or a slightly more polar solvent like dichloromethane if necessary, but use sparingly).[3] Carefully pipette the solution onto the center of the sand layer, avoiding disturbance of the surface. Allow the sample to absorb completely into the silica bed.
Dry Loading (Recommended for less soluble samples): Dissolve the crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection
Carefully add the eluent to the top of the column, opening the stopcock to begin elution.
Maintain a constant head of solvent above the silica bed throughout the process.
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of ethyl acetate in the eluent after the non-polar impurities have eluted.
6. Fraction Analysis and Product Isolation
Monitor the fractions by spotting them on TLC plates alongside the crude material.
Develop and stain the TLC plates to identify which fractions contain the pure product.
Combine the fractions containing only the pure product into a clean, pre-weighed round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified 5-(Bromomethyl)dihydrofuran-2(3H)-one.
Confirm the identity and purity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.
References
[1] Benchchem. (n.d.). Technical Support Center: Purification of 1,5-Dibromohexane Reaction Mixtures by Column Chromatography. Retrieved from
[5] Katrun, P., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journals. Retrieved from
[13] Organic Syntheses. (n.d.). γ-CROTONOLACTONE. Retrieved from
[9] ResearchGate. (2019). How to detect a UV inactive compound in column chromatography?. Retrieved from
[14] Wiley-VCH. (n.d.). Supporting Information. Retrieved from
[12] PubChem. (n.d.). 5-(Bromomethyl)dihydrofuran-2(3H)-one. Retrieved from
[8] Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from
[6] The Royal Society of Chemistry. (n.d.). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor Electronic Supplementa. Retrieved from
[7] Filter-Bio. (2025). How to detect compounds on TLC plates?. Retrieved from
[3] Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from
[4] University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
[11] TLC Visualization Methods. (n.d.). Retrieved from
[10] EPFL. (n.d.). TLC Visualization Reagents. Retrieved from
[2] ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
Technical Support Center: Stability and Handling of 5-(Bromomethyl)dihydrofuran-2(3H)-one Under Acidic Conditions
This guide provides in-depth technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)dihydrofuran-2(3H)-one. The focus is on understand...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)dihydrofuran-2(3H)-one. The focus is on understanding and managing its stability in acidic environments, a common challenge during synthesis and derivatization.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 5-(Bromomethyl)dihydrofuran-2(3H)-one in acidic media?
5-(Bromomethyl)dihydrofuran-2(3H)-one, a substituted γ-butyrolactone (GBL), is susceptible to degradation under acidic conditions, particularly in the presence of nucleophiles like water or alcohols. The core of its instability lies in the lactone (cyclic ester) functionality. In acidic water, an equilibrium is established between the closed-ring lactone and the ring-opened γ-hydroxycarboxylic acid, in this case, 4-bromo-5-hydroxypentanoic acid.[1] The rate and extent of this hydrolysis are dependent on factors such as acid strength (pH), temperature, and the solvent system. While the furanone scaffold itself can be robust, the ester linkage is the primary site of reactivity.
Q2: What are the primary degradation pathways for this compound under acidic conditions?
There are two main degradation pathways to consider when exposing 5-(Bromomethyl)dihydrofuran-2(3H)-one to acidic conditions:
Acid-Catalyzed Lactone Hydrolysis: This is the most common pathway. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A nucleophile, typically water from the solvent or trace moisture, then attacks this carbon, leading to the opening of the ring. This process is reversible, but the equilibrium can be shifted towards the ring-opened product depending on the conditions.[1][2]
Solvolysis of the Bromomethyl Group: The C-Br bond in the bromomethyl substituent is susceptible to nucleophilic substitution (SN1 or SN2), especially with protic solvents (solvolysis) or other nucleophiles present in the reaction mixture. For example, in acidic methanol, the bromide could be displaced to form 5-(methoxymethyl)dihydrofuran-2(3H)-one. In aqueous acid, the corresponding 5-(hydroxymethyl)dihydrofuran-2(3H)-one could be formed.
dot
Caption: Primary degradation pathways under acidic conditions.
Q3: My reaction in an acidic protic solvent (e.g., methanol, ethanol) is yielding unexpected byproducts. What are they likely to be?
If you are running a reaction in an acidic alcoholic solvent, you are likely observing byproducts from both degradation pathways occurring simultaneously.
Expected Byproduct 1 (Ester Formation): The lactone ring can open, and the resulting carboxylic acid can be esterified by the alcohol solvent. For example, in acidic methanol, this would form methyl 4-bromo-5-hydroxypentanoate.[3][4]
Expected Byproduct 2 (Ether Formation): The bromomethyl group can undergo solvolysis with the alcohol, leading to the formation of an ether. In methanol, this would yield 5-(methoxymethyl)dihydrofuran-2(3H)-one.
Combined Degradation Product: It is also possible to form a product where both reactions have occurred: methyl 5-methoxy-4-hydroxypentanoate.
These byproducts can complicate purification and reduce the yield of your desired product.
Q4: How can I minimize the degradation of the lactone ring during my acid-catalyzed reaction?
Minimizing degradation requires careful control of reaction conditions. The key is to limit the presence of strong nucleophiles, especially water.
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Choose a Lewis Acid: If the reaction catalysis allows, consider using a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄) instead of a Brønsted acid (e.g., HCl, H₂SO₄). Lewis acids can activate substrates without introducing protons that readily participate in hydrolysis.
Lower the Temperature: Acid-catalyzed hydrolysis is temperature-dependent. Running the reaction at a lower temperature will slow the rate of degradation, though it may also slow the rate of your desired reaction.
Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
Solvent Choice: If possible, use aprotic solvents (e.g., Dichloromethane, THF, Toluene) which do not participate in hydrolysis or solvolysis.[5]
Q5: What are the recommended storage and handling procedures to ensure the long-term stability of this reagent?
Proper storage is critical to maintaining the integrity of 5-(Bromomethyl)dihydrofuran-2(3H)-one.
Storage Temperature: Store in a tightly sealed container in a cool, dry place. Refrigeration (2-8°C) is often recommended.[6][7] Some suppliers suggest storage at -20°C.[8]
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace moisture and air.
Avoid Contamination: Use clean, dry glassware and utensils when handling the compound to prevent the introduction of moisture or other contaminants that could initiate degradation.
Q6: How can I quantitatively monitor the stability of my compound during an acid-catalyzed reaction?
Quantitative monitoring is essential for optimizing reaction conditions and understanding degradation kinetics. High-Performance Liquid Chromatography (HPLC) is the preferred method.
Method: Use a reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% formic or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol.
Detection: A UV detector (monitoring around 210 nm) is typically suitable for the lactone carbonyl group.
Analysis: The starting material, 5-(Bromomethyl)dihydrofuran-2(3H)-one, will have a specific retention time. The primary ring-opened hydrolysis product (4-bromo-5-hydroxypentanoic acid) is significantly more polar and will therefore have a much shorter retention time. By taking aliquots from the reaction at various time points and analyzing them by HPLC, you can quantify the disappearance of the starting material and the appearance of degradation products.
Troubleshooting Guide
Observed Problem
Probable Cause(s)
Recommended Solution(s)
Low yield of desired product; multiple spots on TLC plate.
1. Acid-catalyzed hydrolysis of the lactone ring.[1] 2. Solvolysis of the bromomethyl group if using a protic solvent.[3]
1. Switch to anhydrous conditions. Use a non-protic solvent if possible. 2. Consider using a Lewis acid catalyst instead of a Brønsted acid. 3. Lower the reaction temperature.
Product mass detected by MS is 18 units higher than expected.
The lactone ring has hydrolyzed by incorporating a molecule of water (C₅H₇BrO₂ + H₂O = C₅H₉BrO₃).
This confirms hydrolysis. Follow solutions for "Low yield" to prevent this. During workup, an acidic aqueous wash may need to be minimized or avoided.
Product appears to degrade during aqueous workup or purification.
Residual acid in the organic layer continues to catalyze hydrolysis during workup. Silica gel used in chromatography can be acidic.
1. Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction. 2. Wash organic layers quickly with brine and dry thoroughly (e.g., with Na₂SO₄ or MgSO₄). 3. Use neutralized silica gel (pre-treated with a base like triethylamine) for column chromatography.
Reagent performance declines over time in the lab.
Improper storage leading to slow hydrolysis from atmospheric moisture.
Store the reagent in a tightly sealed container, preferably under an inert atmosphere, and in a refrigerator or freezer.[7][9]
Experimental Protocols
Protocol 1: HPLC Analysis for Monitoring Lactone Stability
This protocol provides a general method for observing the rate of hydrolysis of 5-(Bromomethyl)dihydrofuran-2(3H)-one under specific acidic conditions.
Materials & Equipment:
HPLC system with UV detector
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
5-(Bromomethyl)dihydrofuran-2(3H)-one
Desired acidic solution (e.g., 0.1 M HCl in 50:50 Acetonitrile:Water)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic Acid (optional, for mobile phase)
Autosampler vials
Procedure:
Prepare Stock Solution: Accurately weigh and dissolve a small amount of 5-(Bromomethyl)dihydrofuran-2(3H)-one in acetonitrile to make a concentrated stock solution (e.g., 10 mg/mL).
Initiate Degradation: In a small vial, add a known volume of the acidic solution you wish to test. At time zero (t=0), spike this solution with a small aliquot of your stock solution to achieve the desired final concentration (e.g., 0.1 mg/mL).
Time Point Zero (t=0) Sample: Immediately after spiking, withdraw a sample (e.g., 100 µL), transfer it to an HPLC vial, and if necessary, quench with a small amount of base (e.g., triethylamine) to stop further degradation before analysis.
Incubate and Sample: Keep the reaction vial at a constant, controlled temperature. Withdraw aliquots at predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.) and prepare them for HPLC analysis as in step 3.
HPLC Analysis:
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase B over 10-15 minutes.
Flow Rate: 1.0 mL/min
Detection: 210 nm
Data Analysis: Integrate the peak areas for the starting material and the new, more polar peak corresponding to the hydrolyzed product. Plot the percentage of remaining starting material versus time to determine the degradation kinetics.
dot
Caption: Experimental workflow for monitoring stability via HPLC.
References
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.PMC - PubMed Central.
Synthesis of 5‐Bromomethylfurfural from Cellulose as a Potential Intermedi
γ-Butyrolactone - Wikipedia.Wikipedia.
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.Wiley Online Library.
gamma-Butyrolactone - SAFETY D
Safety D
The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions.
Technical Support Center: Optimizing Alkylation Reactions with 5-(Bromomethyl)dihydrofuran-2(3H)-one
An in-depth guide to optimizing alkylation reactions with 5-(bromomethyl)dihydrofuran-2(3H)-one for researchers, scientists, and drug development professionals. Welcome to the technical support center for optimizing alky...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to optimizing alkylation reactions with 5-(bromomethyl)dihydrofuran-2(3H)-one for researchers, scientists, and drug development professionals.
Welcome to the technical support center for optimizing alkylation reactions using 5-(Bromomethyl)dihydrofuran-2(3H)-one. As a key building block in medicinal chemistry and organic synthesis, this reagent provides a versatile γ-butyrolactone moiety found in numerous biologically active molecules.[1] This guide is structured to provide direct, actionable solutions to common experimental challenges in a question-and-answer format, grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation process, helping you diagnose and resolve problems to improve reaction outcomes.
Q1: My reaction shows low to no conversion of my starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that typically points to problems with deprotonation, reagent stability, or reaction temperature.
Insufficiently Strong Base: The most frequent cause is a base that is too weak to effectively deprotonate your nucleophile (the substrate you are trying to alkylate). The pKa of your nucleophile's acidic proton must be lower than the pKa of the conjugate acid of the base used. For example, weakly acidic nucleophiles like indoles or certain carbon acids require a strong, non-nucleophilic base like Sodium Hydride (NaH).[2][3] Weaker bases like Potassium Carbonate (K₂CO₃) are suitable for more acidic substrates like phenols or carboxylic acids.
Reagent Degradation: 5-(Bromomethyl)dihydrofuran-2(3H)-one can degrade, especially in the presence of moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions. It is also a lachrymator and skin irritant, so it should be handled with care in a fume hood.[4][5]
Low Temperature: Alkylation reactions, being S_N2 substitutions, are temperature-dependent. If you are running the reaction at room temperature or below with a less reactive nucleophile, gently heating the reaction mixture (e.g., to 40-80 °C) can significantly increase the reaction rate.[2][6] Always monitor for side product formation at higher temperatures using Thin Layer Chromatography (TLC).
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Q2: My reaction is messy, and I'm isolating significant side products. What are they and how can I prevent them?
A2: The two most common side reactions are elimination and lactone ring-opening.
Elimination: The presence of a base can promote the elimination of HBr to form α,β-unsaturated-γ-butyrolactone (γ-crotonolactone).[7] This is particularly problematic with sterically hindered nucleophiles or when using strong, bulky bases at elevated temperatures.
Solution: Use a non-hindered, non-nucleophilic base just strong enough for the deprotonation. For many applications, K₂CO₃ or Cs₂CO₃ are excellent choices.[8] Running the reaction at the lowest effective temperature can also minimize this pathway.
Lactone Ring-Opening: Strong nucleophiles, especially primary or secondary amines, can attack the electrophilic carbonyl carbon of the lactone ring in addition to the desired S_N2 displacement at the bromomethyl group. This leads to the formation of γ-hydroxyamide byproducts.[7]
Solution: This side reaction is favored by higher temperatures. Maintain a lower temperature (0 °C to room temperature) during and after the addition of the alkylating agent. Using a less nucleophilic base and ensuring the primary nucleophile is consumed in the desired reaction first can also mitigate this issue.
Symptom
Potential Side Product
Primary Cause
Recommended Solution
TLC shows a new, less polar spot
γ-Crotonolactone
E2 Elimination
Use a milder base (e.g., K₂CO₃); lower reaction temperature.
Mass spec shows product +18 Da
γ-Hydroxyamide
Nucleophilic acyl substitution
Maintain lower temperature (0 °C to RT); avoid excess amine/nucleophile.
Di-alkylation product observed
Over-alkylation of product
Product is also nucleophilic
Use a slight excess of the starting nucleophile; add alkylating agent slowly.
Q3: I am attempting an N-alkylation of an indazole (or similar heterocycle) and getting a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
A3: Regioselectivity in the alkylation of heterocycles like indazoles is a well-documented challenge influenced by the choice of base and solvent.[3]
Kinetic vs. Thermodynamic Control: The N-1 position is often sterically more accessible (kinetic product), while the N-2 position can sometimes be the thermodynamically more stable product.
Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can dramatically influence the outcome. A common strategy for achieving high N-1 selectivity with indazoles is to use sodium hydride (NaH) in tetrahydrofuran (THF). The sodium cation coordinates in a way that directs the alkylating agent to the N-1 position.[3] In contrast, conditions like Mitsunobu reactions often favor the N-2 isomer.[3]
Electronic and Steric Effects: Substituents on the heterocyclic ring also play a crucial role. Electron-withdrawing groups at the C7 position of an indazole, for instance, can direct alkylation to the N-2 position.[3] A systematic approach, starting with conditions known to favor one isomer (e.g., NaH/THF for N-1), is the best course of action.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for alkylation with 5-(Bromomethyl)dihydrofuran-2(3H)-one?
A4: The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The nucleophile (e.g., an anion of an amine, alcohol, or enolate) attacks the electrophilic carbon atom bearing the bromine, displacing the bromide leaving group in a single, concerted step.
General S_N2 Alkylation Mechanism
Caption: S_N2 mechanism for alkylation with 5-(bromomethyl)dihydrofuran-2(3H)-one.
This mechanism is favored because the electrophilic carbon is a primary carbon, which is unhindered and susceptible to backside attack. Carbocation rearrangements, which can be a problem in Friedel-Crafts alkylations, are not a concern here.[9][10]
Q5: How do I select the appropriate base and solvent for my reaction?
A5: The choice of base and solvent is critical and interdependent. The primary goal is to deprotonate the nucleophile without promoting side reactions.
Table of Recommended Bases and Solvents
Nucleophile Type
pKa Range
Recommended Bases
Common Solvents
Key Considerations
O-H (Phenols, Alcohols)
10-18
K₂CO₃, Cs₂CO₃, NaH
DMF, Acetonitrile, THF
Use NaH for less acidic alcohols. K₂CO₃ is often sufficient for phenols.
N-H (Amines, Indoles, Azoles)
17-35
K₂CO₃, NaH, LiHMDS
DMF, THF
For neutral amines, a base may not be needed. For amides/indoles, NaH is standard.[2]
C-H (Enolates, Malonates)
11-25
NaH, LDA, K₂CO₃
THF, DMF
Use strong, non-nucleophilic bases like LDA or NaH at low temperatures to ensure complete enolate formation.[11]
Solvent Choice:
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, THF): These are generally the best choice. They effectively solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive. This accelerates the rate of S_N2 reactions.
Protic Solvents (Water, Alcohols): These should be avoided as they can solvate the nucleophile, reducing its reactivity, and can also participate in side reactions (e.g., hydrolysis, solvolysis).
Q6: What is a good starting point for a general alkylation protocol?
A6: The following is a robust, general protocol for the N-alkylation of a heterocyclic compound, which can be adapted for other nucleophiles.
Experimental Protocol: General N-Alkylation
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophilic substrate (1.0 eq).
Dissolution: Add anhydrous solvent (e.g., DMF or THF) to achieve a concentration of 0.1–0.5 M.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature until gas evolution ceases.
Alkylation: Cool the mixture back to 0 °C. Add a solution of 5-(Bromomethyl)dihydrofuran-2(3H)-one (1.1 eq) in a small amount of anhydrous solvent dropwise over 5-10 minutes.
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., 50 °C) may be necessary for less reactive substrates.[2]
Workup: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extraction: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
I. Heo et al., "Synthesis and Biological Properties of 2(5H)-Furanones," Molecules, 2016.
"ORGANIC REACTION MECHANISM," [Source not specified].
BYJU'S, "Friedel Crafts Acylation And Alkylation Reaction." Available: [Link]
A. De Klerk, "Synthesis of Surfactants from Furfural Derived 2[5H]‐Furanone and Fatty Amines," ResearchGate, 2015.
Organic Chemistry Portal, "Synthesis of Furans." Available: [Link]
ElectronicsAndBooks, "The Furan-2(5H)-ones: Recent Synthetic Methodologies and its Application in Total Synthesis of Natural Products." Available: [Link]
M. A. C. F. de Oliveira et al., "Synthesis of 5-(Trifluoromethyl)-2,3-dihydrofurans through N-Alkylation of Azoles Using Brominated Enones," ResearchGate, 2023.
F. A. Macías et al., "The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products," ResearchGate, 2005. Available: [Link]
S. Zhou et al., "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][13]naphthyrin-5(6H)," Tetrahedron, 2016. [URL not available from search]
M. Rueping et al., "Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents," ResearchGate, 2018. Available: [Link]
Physics Wallah, "Reaction Mechanism of Friedel Crafts alkylation." Available: [Link]
M. P. de Figueiredo et al., "Regioselective N-alkylation of the 1H-indazole scaffold," Beilstein Journal of Organic Chemistry, 2017. Available: [Link]
The Organic Chemistry Tutor, "Friedel Crafts Alkylation and Acylation Reaction Mechanism," YouTube, 2016. Available: [Link]
LibreTexts Chemistry, "Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Available: [Link]
[Source not specified], "regioselective friedel-crafts acylation with.
M. A. Rashid et al., "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react," ResearchGate.
M. A. Rashid et al., "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions," PubMed Central, 2015. Available: [Link]
J. E. Lowe et al., "Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles," MDPI, 2022. Available: [Link]
M. A. Rashid et al., "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions," ResearchGate, 2015. Available: [Link]
Technical Support Center: Purification of 5-(Bromomethyl)dihydrofuran-2(3H)-one
Diagnostic Triage: Identify Your Impurity Profile Before initiating a purification protocol, compare your crude material against these common impurity signatures. This "Triage" approach prevents unnecessary yield loss fr...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Triage: Identify Your Impurity Profile
Before initiating a purification protocol, compare your crude material against these common impurity signatures. This "Triage" approach prevents unnecessary yield loss from applying the wrong purification vector.
Symptom
Likely Impurity
Diagnostic Signal
Recommended Protocol
Yellow/Brown Coloration
Elemental Bromine () or Iodine traces
Visual inspection; persistent color even after solvent removal.
Protocol A (Reductive Wash)
Pungent/Acrid Odor
Unreacted 4-Pentenoic Acid
1H-NMR: Broad singlet at 10.0–12.0 ppm (COOH).
Protocol B (Base Extraction)
Oily/Wet Appearance
Hydrolysis Product (Hydroxy-acid) or Water
IR: Strong broad band at 3400 cm⁻¹ (OH).
Protocol C (Drying & Distillation)
Low Enantiomeric Excess
Racemic Mixture (in Chiral Synthesis)
Chiral HPLC: 1:1 or non-optimal ratio of peaks.
Protocol D (Enzymatic/Chiral Resolution - Reference Only)
Technical Protocols: Step-by-Step Purification
Protocol A & B: The "Standard Workup" (Chemical Washing)
Target: Removal of acidic starting materials (4-pentenoic acid) and oxidative halogen byproducts.
The Logic (Causality):
Acidity: 4-pentenoic acid has a pKa of ~4.8. Washing with saturated
(pH ~8.3) converts the acid to its water-soluble sodium salt, partitioning it into the aqueous phase.
Stability Warning: We use bicarbonate, not hydroxide (
). Strong bases (pH >10) will rapidly hydrolyze the lactone ring, destroying your product [1].
Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . (Ratio: 10 mL solvent per 1 g crude).
Reductive Wash: Wash the organic layer with 10% w/v aqueous Sodium Thiosulfate (
). Shake vigorously until the organic layer transitions from brown/yellow to colorless or pale yellow.
Acid Removal: Wash the organic layer twice with Saturated Aqueous Sodium Bicarbonate (
) .
Note: Gas evolution (
) indicates active removal of acid. Vent the separatory funnel frequently.
Brine Wash: Wash once with saturated brine to remove trapped water emulsion.
Drying: Dry over anhydrous
for 15 minutes. Filter and concentrate in vacuo.
Protocol C: High-Vacuum Distillation (Purification of the Oil)
Target: Removal of non-volatile oligomers and solvent residues.
The Logic:
5-(Bromomethyl)dihydrofuran-2(3H)-one has a high boiling point (~165°C at 26 Torr) [2].[1] Heating to this temperature at atmospheric pressure risks thermal elimination of HBr , leading to furanone byproducts. High vacuum is strictly required to lower the boiling point to a safe window (<120°C).
Parameters:
Vacuum Requirement: < 2 mmHg (High Vacuum/Schlenk line preferred).
Bath Temperature: Start at 80°C, ramp slowly.
Collection: Discard the first 5-10% (forerun) containing solvent traces.
Workflow Visualization
The following diagram illustrates the decision logic and chemical pathways for the purification process.
Caption: Logical workflow for the sequential removal of oxidative and acidic impurities followed by thermal purification.
Troubleshooting Matrix (FAQ)
Issue
Root Cause
Corrective Action
Yield Loss during Washing
Lactone Hydrolysis. The pH was likely too high (>10) or the contact time with the aqueous base was too long.
Use NaHCO3 (weak base) instead of NaOH. Minimize contact time in the separatory funnel. Keep the aqueous phase cold (0-5°C).
Product Solidifies Unexpectedly
High Purity / Isomerism. The (S)-enantiomer is a solid (mp ~30-40°C), while the racemate is often an oil [3].
This is a good sign! If it solidifies, switch to Recrystallization using Isopropanol (IPA) or a Toluene/Hexane system to further boost enantiomeric excess.
"Ghost" Peaks in NMR (approx 4.5 ppm)
Isomerization. You may have formed the endo vs exo cyclization product, or the 5-membered vs 6-membered ring (valerolactone derivative).
Check the coupling constants (-values). 5-exo cyclization is kinetically favored for 4-pentenoic acid, but 6-endo can occur under thermodynamic control [4].
Darkening upon Distillation
Thermal Decomposition. The bath temp was too high, causing HBr elimination.
Stop heating. Improve vacuum quality (<1 mmHg). If vacuum is poor, consider Column Chromatography (Silica gel, Hexane:EtOAc gradient) instead of distillation.
References
Method for Preparing Linezolid Intermediate. (2014). European Patent Office. Patent No. EP2816039. Link
2(3H)-Furanone, 5-(bromomethyl)dihydro- Physicochemical Properties. (2024). ChemBK. Link
Processes for the preparation of Linezolid using novel intermediates. (2017). Justia Patents. US Patent 9,586,918. Link
Contra-thermodynamic halolactonization of lactam-tethered 5-aryl-4(E)-pentenoic acids. (2022). ScholarWorks@CWU. Link
Technical Support Center: Synthesis of 5-(Bromomethyl)dihydrofuran-2(3H)-one
Welcome to the technical support center for the synthesis of 5-(Bromomethyl)dihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-(Bromomethyl)dihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable solutions for yield improvement. This document is structured as a series of troubleshooting questions and answers, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: From Starting Material to Purified Product
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step protocols for remediation.
Question 1: My reaction with aqueous hydrobromic acid (HBr) is resulting in a low yield and a significant amount of dark, tar-like byproduct. What is causing this and how can I prevent it?
Answer:
This is a common issue when using strong mineral acids like HBr for the bromination of alcohols, especially with sensitive substrates. The formation of tar-like substances is often due to acid-catalyzed polymerization or degradation of the starting material or product.[1] The lactone ring in your starting material, 5-(hydroxymethyl)dihydrofuran-2(3H)-one, can be sensitive to harsh acidic conditions.
Causality:
Acid-Catalyzed Side Reactions: Concentrated HBr can promote side reactions such as ether formation between two molecules of the starting alcohol or elimination to form an unsaturated lactone, which can then polymerize.[2]
Carbocation Rearrangements: Although less likely with a primary alcohol, acidic conditions can lead to the formation of carbocation intermediates that may undergo rearrangement or elimination.[2]
Degradation: The furan ring system, even in its reduced form, can be susceptible to degradation under strongly acidic and heating conditions.
Solutions to Improve Yield and Minimize Byproducts:
Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of side reactions. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
Use of Sodium Bromide and a Milder Acid: Instead of concentrated HBr, generate HBr in situ by using a mixture of sodium bromide (NaBr) and a less harsh acid like phosphoric acid (H₃PO₄).[2][3] Sulfuric acid can also be used, but it is a stronger oxidizing agent and can lead to the formation of bromine (Br₂), which can cause unwanted side reactions.[2][3]
Phase-Transfer Catalysis: Employing a biphasic system with a phase-transfer catalyst (PTC) can be effective. This allows the reaction to proceed at the interface of an aqueous and an organic layer, often under milder conditions.
Recommended Protocol (In Situ HBr Generation):
To a stirred solution of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in a suitable solvent (e.g., toluene), add 1.5 equivalents of sodium bromide.
Cool the mixture to 0 °C in an ice bath.
Slowly add 1.2 equivalents of concentrated phosphoric acid dropwise, maintaining the temperature below 10 °C.
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction with cold water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Question 2: I am using the Appel reaction (triphenylphosphine and carbon tetrabromide) to synthesize the product, but the reaction is sluggish and the yield is poor. What are the critical parameters for a successful Appel reaction?
Answer:
The Appel reaction is an excellent method for converting primary alcohols to alkyl bromides with inversion of stereochemistry, and it operates under milder, neutral conditions compared to HBr.[4][5] However, its success is highly dependent on reagent quality and reaction conditions.
Causality for Poor Performance:
Reagent Purity: The Appel reaction is sensitive to moisture. Triphenylphosphine (PPh₃) can be oxidized to triphenylphosphine oxide by air and moisture, and carbon tetrabromide (CBr₄) can also degrade.
Solvent Choice: The choice of solvent is crucial. While dichloromethane (DCM) and acetonitrile are commonly used, their polarity can influence the reaction rate.
Reaction Temperature: While often run at room temperature, some substrates may require gentle heating to proceed at a reasonable rate.
Solutions for an Optimized Appel Reaction:
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. It is important to use an anhydrous solvent and an inert (dry) atmosphere.[6]
Reagent Quality: Use freshly opened or purified triphenylphosphine and carbon tetrabromide.
Order of Addition: The standard procedure involves adding the alcohol to a pre-formed mixture of triphenylphosphine and carbon tetrabromide. This generates the reactive phosphonium salt intermediate.[5]
Solvent Optimization: Dichloromethane is a good starting point. If the reaction is slow, consider a more polar solvent like acetonitrile.
Optimized Appel Reaction Protocol:
Under an inert atmosphere (nitrogen or argon), dissolve 1.2 equivalents of triphenylphosphine in anhydrous dichloromethane.
Add 1.2 equivalents of carbon tetrabromide portion-wise. The solution may warm up and turn slightly yellow. Stir for 15-20 minutes at room temperature.
Add a solution of 1 equivalent of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in anhydrous dichloromethane dropwise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
After completion, the triphenylphosphine oxide byproduct can be partially removed by filtration if it precipitates.
Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Bromination Methods
Method
Reagents
Typical Conditions
Pros
Cons
Aqueous HBr
Concentrated HBr
Reflux
Inexpensive
Harsh acidic conditions, potential for side reactions and degradation
In Situ HBr
NaBr, H₃PO₄
0 °C to RT
Milder than conc. HBr, good for acid-sensitive substrates
Requires careful control of temperature
Appel Reaction
PPh₃, CBr₄
Room Temperature
Mild, neutral conditions, high stereospecificity (inversion)
Stoichiometric phosphine oxide byproduct can complicate purification
Phosphorus Tribromide
PBr₃
0 °C to RT
Effective for primary alcohols
Reagent is corrosive and moisture-sensitive, can generate acidic byproducts
Frequently Asked Questions (FAQs)
Q1: Can I use phosphorus tribromide (PBr₃) for this synthesis? What are the potential pitfalls?
A1: Yes, phosphorus tribromide is a common and effective reagent for converting primary alcohols to alkyl bromides.[4] The reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of configuration at a chiral center. For your substrate, the key considerations are:
Stoichiometry: Use approximately 0.33-0.4 equivalents of PBr₃ per equivalent of alcohol, as each PBr₃ molecule can react with three alcohol molecules.
Temperature Control: The reaction is often exothermic. It is crucial to add the PBr₃ slowly to the alcohol at 0 °C to control the reaction rate and prevent side reactions.
Acidic Byproducts: The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which can potentially catalyze side reactions if not properly neutralized during workup.
Moisture Sensitivity: PBr₃ reacts violently with water. The reaction must be carried out under anhydrous conditions.
Q2: My final product appears to be unstable and decomposes upon storage. How can I improve its stability?
A2: 5-(Bromomethyl)dihydrofuran-2(3H)-one can be susceptible to degradation, particularly in the presence of moisture, light, or residual acid.
Thorough Purification: Ensure all acidic residues are removed during the workup by washing with a mild base like sodium bicarbonate solution. Purify carefully by column chromatography to remove any impurities that could catalyze decomposition.
Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer).
Use of Stabilizers: For long-term storage, consider adding a small amount of a non-nucleophilic base or a radical inhibitor, although this should be tested on a small scale first to ensure compatibility.
Q3: How can I effectively purify the crude 5-(Bromomethyl)dihydrofuran-2(3H)-one?
A3: The primary method for purification is flash column chromatography on silica gel.
Solvent System: A common eluent system is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the TLC analysis of the crude product. Start with a low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
Byproduct Removal: In the case of the Appel reaction, the triphenylphosphine oxide byproduct can be challenging to separate. Running a plug of silica with a less polar solvent first can help remove some of the less polar impurities before eluting the product. In some cases, precipitating the triphenylphosphine oxide from a non-polar solvent like diethyl ether or a mixture of hexanes and a small amount of dichloromethane can be effective prior to chromatography.
Experimental Workflow and Decision Making
The following diagram illustrates a typical workflow for the synthesis and troubleshooting of 5-(Bromomethyl)dihydrofuran-2(3H)-one.
Caption: Decision workflow for synthesis and troubleshooting.
References
Mattias Del Rio Fuenzalida, N., Alme, E., Lundevall, F. J., & Bjørsvik, H.-R. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(20), 12533–12544. [Link]
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved February 2, 2026, from [Link]
Chemguide. (n.d.). Replacing the -OH group in alcohols by a halogen. Retrieved February 2, 2026, from [Link]
MANAC Inc. (2023, November 27). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Chemia. [Link]
Organic Reaction Mechanisms. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved February 2, 2026, from [Link]
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved February 2, 2026, from [Link]
YouTube. (2020, September 4). Alcohols to Alkyl Bromides, Part 1. [Link]
YouTube. (2020, September 4). Alcohols to Alkyl Bromides, Part 2. [Link]
Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. [Link]
Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [Link]
Google Patents. (n.d.). RU2429234C2 - Method of producing 5-bromomethyl furfural.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction Monitoring of 5-(Bromomethyl)dihydrofuran-2(3H)-one via Thin Layer Chromatography (TLC)
CAS Registry Number: 1717-37-9
Synonyms: 5-(Bromomethyl)-
-butyrolactone; -Bromomethyl--butyrolactone.
Introduction
Welcome to the technical support guide for monitoring the synthesis of 5-(bromomethyl)dihydrofuran-2(3H)-one . This compound is typically synthesized via the bromolactonization of 4-pentenoic acid .
The Core Challenge: Unlike aromatic intermediates, this aliphatic lactone lacks a conjugated
-system. It is effectively "invisible" under standard UV (254 nm) light. Furthermore, the starting material (4-pentenoic acid) is prone to streaking on silica gel, leading to false interpretations of conversion.
This guide provides a self-validating protocol to overcome detection limits, prevent artifact formation, and ensure accurate reaction endpoints.
Module 1: Visualization & Detection
Troubleshooting: "My TLC plate looks empty under UV light."
Root Cause:
The target lactone and the starting alkene (4-pentenoic acid) are aliphatic. They do not absorb UV light at 254 nm. You must use chemical derivatization (staining) to visualize these species.
The Solution: Differential Staining Strategy
Do not rely on a single stain. Use a "Dual-Stain" approach to differentiate the Starting Material (SM) from the Product (P).
Reagent
Target Functional Group
Visual Result
Application Note
KMnO₄ (Permanganate)
Alkenes (Starting Material)
Yellow spot on Purple background
Best for tracking disappearance of 4-pentenoic acid. The lactone will NOT stain efficiently.
PMA (Phosphomolybdic Acid)
Oxygenated species (Lactone)
Dark Blue/Black spot on Green background
Best for tracking appearance of the lactone. Requires vigorous heating.[1]
Bromocresol Green
Carboxylic Acids (SM)
Yellow spot on Blue background
Non-destructive. Specific to the acidic starting material.
Iodine (I₂)
General (Lipophilic)
Brown/Yellow spot
Transient. Good for a quick check but less sensitive than PMA for this lactone.
Visualization Workflow
The following decision tree illustrates the logical flow for confirming conversion.
Figure 1: Visualization logic flow. Note that KMnO4 is specific to the starting alkene, while PMA is required to visualize the lactone product.
Module 2: Elution & Separation
Troubleshooting: "The starting material is streaking or co-eluting."
Root Cause:
4-Pentenoic acid is a carboxylic acid. On standard silica gel (which is slightly acidic), it forms dimers and interacts via hydrogen bonding with silanols, causing "streaking" (tailing) from the baseline. This can mask the formation of the lactone.
The Solution: Acidified Mobile Phase
You must suppress the ionization of the carboxylic acid to obtain a sharp spot.
Standard Solvent System: Hexane : Ethyl Acetate (3:1 or 2:1).
Expected Rf Values (approximate in 2:1 Hex/EtOAc + 1% AcOH):
5-(Bromomethyl)dihydrofuran-2(3H)-one (Product):
(Neutral, moves higher).
4-Pentenoic Acid (Starting Material):
(Acidic, moves lower).
Technical Insight: If you omit the acetic acid, the 4-pentenoic acid may smear from
0.0 to 0.4, overlapping with your product.
Module 3: Stability & Artifacts
Troubleshooting: "I see a new spot at the baseline that wasn't there before."
Root Cause:
Lactones are susceptible to hydrolysis, especially on acidic silica gel . If you leave the compound on the TLC plate for too long before developing, or if the product sits in the reaction mixture with residual water/acid, the lactone ring can open.
Preparation: Pour 10 mL of Mobile Phase into a developing chamber. Add a filter paper wick and let it equilibrate for 5 minutes.
Sampling:
Spot Lane 1 : Authentic 4-pentenoic acid (SM) reference.
Spot Lane 2 : Co-spot (SM + Reaction Mixture).
Spot Lane 3 : Reaction Mixture (RM).
Elution: Run the plate until the solvent front reaches 1 cm from the top.
Drying: Dry the plate efficiently with a stream of air. Do not overheat at this stage to prevent degradation.[1][4]
Visualization (The Split Method):
Option A (Double Plate): Run two identical plates. Dip Plate 1 in KMnO₄ (no heat) to check for remaining alkene (SM). Dip Plate 2 in PMA and heat vigorously (200°C) to visualize the lactone (Product).
Option B (Single Plate): Dip the plate in KMnO₄ first. The SM will appear yellow immediately. Mark it. Then, if needed, dip in PMA and heat to see the dark lactone spot (though the background may be messy).
Validation: The reaction is complete when the Yellow Spot (Lane 3, corresponding to SM) is absent, and the Dark Blue Spot (Lane 3, Product) is intense and isolated.
References
TLC Staining Guide: TLC Visualization Reagents and Methods. University of Rochester, Department of Chemistry. [Link]
Minimizing epimerization in reactions with chiral 5-(Bromomethyl)dihydrofuran-2(3H)-one
Welcome to the technical support center for chiral 5-(Bromomethyl)dihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chiral 5-(Bromomethyl)dihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing epimerization during its use in chemical synthesis. Maintaining the stereochemical integrity of this valuable chiral building block is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1][2][3][4][5] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve optimal stereochemical outcomes in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant issue with chiral 5-(Bromomethyl)dihydrofuran-2(3H)-one?
A1: Epimerization is the unwanted conversion of a chiral center into its opposite configuration.[6] For a molecule with a single stereocenter, this leads to racemization—the formation of an equal mixture of both enantiomers. In molecules with multiple stereocenters, it results in the formation of diastereomers. With 5-(Bromomethyl)dihydrofuran-2(3H)-one, the stereocenter at the C5 position is susceptible to inversion under certain reaction conditions. This is a critical issue because the biological activity of a drug is often dependent on its specific three-dimensional structure.[1][3][5] The presence of the undesired epimer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.
Q2: What is the primary mechanism driving epimerization in this lactone?
A2: The primary mechanism for epimerization at the C5 position is through the formation of a planar enolate intermediate under basic conditions.[7][8] The proton at the C5 position is alpha to the carbonyl group of the lactone, making it acidic. A base can abstract this proton, creating a planar, achiral enolate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of both the original (desired) and the inverted (undesired) stereoisomers.[7][9][10]
Q3: Which reaction parameters have the most pronounced effect on epimerization?
A3: The most influential factors are the choice of base , solvent , temperature , and reaction time .
Base: Stronger and less sterically hindered bases are more likely to cause epimerization.[9][11]
Solvent: Polar aprotic solvents generally favor the desired S_N2 reaction, while polar protic solvents can hinder the nucleophile and potentially promote epimerization under certain conditions.[12][13][14][15]
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for both the desired reaction and the epimerization pathway, often favoring the thermodynamically more stable, but potentially epimerized, product.[16][17][18]
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization.
Q4: How can I accurately detect and quantify the extent of epimerization?
A4: The most common and reliable methods for determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of your product are:
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers or diastereomers.[19][20]
Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and higher resolution separations than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the product into diastereomers with a chiral derivatizing agent, it's possible to distinguish and integrate the signals corresponding to each stereoisomer.[21][22]
Gas Chromatography (GC): A chiral stationary phase can be used for volatile compounds.[23]
In-Depth Troubleshooting Guide
Problem: My reaction is showing a significant loss of enantiomeric excess (e.e.). What are the most probable causes and how do I fix it?
This is a common issue stemming from the delicate balance between the desired nucleophilic substitution (an S_N2 reaction at the bromomethyl group) and the undesired base-mediated epimerization at the C5 position.
Visualizing the Epimerization Mechanism
The diagram below illustrates the base-catalyzed epimerization pathway. Understanding this mechanism is the first step in troubleshooting.
Caption: Base-catalyzed epimerization via enolate.
Troubleshooting Workflow
Use the following decision tree to systematically diagnose the source of epimerization in your reaction.
Caption: Troubleshooting workflow for epimerization.
Q: Which base should I choose to preserve stereochemical integrity?
A: The choice of base is critical. The goal is to select a base that is strong enough to deprotonate your nucleophile (if necessary) but not so strong or unhindered that it readily abstracts the acidic C5 proton of the lactone. This is a classic case of balancing reactivity with selectivity.
Base Type
Examples
Tendency for Epimerization
Rationale
Strong, Non-hindered
NaH, K₂CO₃, DBU
High
These bases are small and highly reactive, leading to rapid deprotonation at the C5 position. They often favor thermodynamic equilibrium, which can include the epimerized product.[24]
Bulky, Non-nucleophilic
DIPEA, 2,6-Lutidine
Low
The steric bulk of these bases makes it difficult for them to access the sterically hindered C5 proton, thus kinetically favoring the desired S_N2 reaction over epimerization.[9]
Weak Organic Bases
Triethylamine (TEA)
Moderate
TEA can be a good compromise, but its effectiveness is highly substrate-dependent. It can still cause epimerization over long reaction times or at elevated temperatures.
Recommendation: Start with a sterically hindered base like Diisopropylethylamine (DIPEA). Its bulkiness significantly disfavors the abstraction of the C-H proton at the chiral center.
Q: What is the optimal solvent system for my reaction?
A: The solvent plays a crucial role in stabilizing reactants and transition states. For the S_N2 reaction required here, a polar aprotic solvent is almost always the best choice.
Solvent Type
Examples
Effect on S_N2 Reaction
Rationale
Polar Aprotic
THF, DMF, Acetonitrile
Favored
These solvents solvate the cation of the nucleophile's salt but leave the anion (the nucleophile) "naked" and highly reactive, which accelerates the S_N2 reaction.[12][14][15] This allows the desired reaction to proceed quickly, often at lower temperatures, minimizing the time for epimerization to occur.
Polar Protic
Ethanol, Methanol, Water
Disfavored
These solvents form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity.[13] This slows down the S_N2 reaction, potentially requiring higher temperatures or longer reaction times, which increases the risk of epimerization.
Non-polar
Toluene, Hexane
Poor
Reactants, especially ionic nucleophiles, often have poor solubility in non-polar solvents, leading to slow and inefficient reactions.
Recommendation: Use a polar aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
Q: How does temperature influence the stereochemical outcome of the reaction?
A: Temperature is a key parameter for controlling whether a reaction is under kinetic or thermodynamic control.[25]
Kinetic Control (Low Temperature): At low temperatures (e.g., 0 °C to -78 °C), reactions favor the product that is formed fastest—the one with the lowest activation energy.[17][18] The desired S_N2 reaction typically has a lower activation barrier than the epimerization process. Therefore, running the reaction cold kinetically traps the desired stereoisomer.
Thermodynamic Control (High Temperature): At higher temperatures, the system has enough energy to overcome both activation barriers, and the reaction becomes reversible. The product distribution will reflect the thermodynamic stability of the products.[16] If the epimerized product is more stable or part of an equilibrium mixture, it will accumulate over time.
Recommendation: Always start your reaction at a low temperature, such as 0 °C, and allow it to warm slowly only if necessary. For particularly sensitive substrates, temperatures as low as -78 °C may be required.
Recommended Experimental Protocols
Protocol 1: General Procedure for Alkylation with Minimized Epimerization
This protocol provides a starting point for the alkylation of a generic nucleophile (Nu-H) with (R)-5-(Bromomethyl)dihydrofuran-2(3H)-one.
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the nucleophile (Nu-H, 1.0 eq.) in anhydrous THF (or DMF, approx. 0.1 M).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Base Addition: Slowly add Diisopropylethylamine (DIPEA, 1.2 eq.) dropwise to the stirred solution. Stir for 10-15 minutes.
Substrate Addition: Add a solution of (R)-5-(Bromomethyl)dihydrofuran-2(3H)-one (1.1 eq.) in a small amount of anhydrous THF dropwise over 5-10 minutes.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Work-up: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Stereochemical Analysis: Analyze the purified product using chiral HPLC to determine the enantiomeric or diastereomeric excess.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL).
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice of column is empirical and may require screening.
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio may need to be optimized to achieve baseline separation of the enantiomers.
Analysis: Inject the sample onto the HPLC system.
Quantification: Integrate the peak areas for both enantiomers. Calculate the e.e. using the following formula:
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
References
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available from: [Link]
Steric effects and solvent effects on SN2 reactions. J Phys Chem A. 2009;113(32):9109-14. Available from: [Link]
Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. The Journal of Organic Chemistry. Available from: [Link]
Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]
What are the effects of solvents on SN1 and SN2 reactions? Quora. Available from: [Link]
7.5: SN1 vs SN2. Chemistry LibreTexts. Available from: [Link]
7.5 SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks. Available from: [Link]
Proposed mechanism of base catalyzed epimerization. ResearchGate. Available from: [Link]
General Method for Determining Enantiomeric Purities of Chiral Lactones. RSC Publishing. Available from: [Link]
Chapter 7: Catalytic Mechanisms of Enzymes. Chemistry - Western Oregon University. Available from: [Link]
Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]
Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Master Organic Chemistry. Available from: [Link]
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available from: [Link]
Acid–base reaction - Catalysis, Equilibrium, Reactions. Britannica. Available from: [Link]
Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes. Available from: [Link]
Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. Available from: [Link]
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available from: [Link]
The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. Available from: [Link]
Determination of enantiomeric excess. Available from: [Link]
Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. Available from: [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available from: [Link]
12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. Available from: [Link]
One‐pot synthesis of chiral 2‐substituted‐5‐bromomethyl tetrahydrofuran... ResearchGate. Available from: [Link]
What is the application of stereochemistry in drug design? Patsnap Synapse. Available from: [Link]
How to reduce epimerization in Chiral molecule? ResearchGate. Available from: [Link]
(PDF) Stereochemistry And Its Role In Drug Design. ResearchGate. Available from: [Link]
Synthesis of 5-(Trifluoromethyl)-2,3-dihydrofurans through N-Alkylation of Azoles Using Brominated Enones. ResearchGate. Available from: [Link]
Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega. Available from: [Link]
Epimerization Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]
Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry. Available from: [Link]
Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI. Available from: [Link]
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]
Can lactones epimerize on the C-2 position? Reddit. Available from: [Link]
Understanding Epimerization: A Key Chemical Transformation. Oreate AI Blog. Available from: [Link]
Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. RSC Advances. Available from: [Link]
Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science. Available from: [Link]
Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Organic Chemistry Portal. Available from: [Link]
Stereoselective synthesis of α-d-fructofuranosides using a 4,6-O-siloxane-protected donor. Chemical Science. Available from: [Link]
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Available from: [Link]
A Senior Application Scientist's Guide to the ¹³C NMR Spectroscopy of 5-(Bromomethyl)dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. For intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. For intermediates such as 5-(bromomethyl)dihydrofuran-2(3H)-one, a key building block in the synthesis of various bioactive molecules, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for structural verification and purity assessment. This guide provides an in-depth analysis of the ¹³C NMR data for 5-(bromomethyl)dihydrofuran-2(3H)-one, presenting a comparative study with related analogs to offer a comprehensive understanding of its spectral features.
The Significance of ¹³C NMR in Structural Elucidation
Unlike ¹H NMR, which provides information about the proton environments in a molecule, ¹³C NMR spectroscopy probes the carbon skeleton directly. Each unique carbon atom in a molecule gives rise to a distinct signal, and its chemical shift (δ) is highly sensitive to its local electronic environment. This sensitivity allows for the unambiguous assignment of each carbon atom, providing critical insights into the molecular framework, functional groups, and substitution patterns. For a molecule like 5-(bromomethyl)dihydrofuran-2(3H)-one, ¹³C NMR is crucial for confirming the integrity of the γ-butyrolactone ring and the presence and position of the bromomethyl substituent.
Comparative Analysis of ¹³C NMR Data
Due to the limited availability of public experimental spectra for 5-(bromomethyl)dihydrofuran-2(3H)-one, this guide presents a high-quality predicted ¹³C NMR dataset alongside experimental data for structurally related compounds. This comparative approach allows for a robust interpretation of the spectral data and provides a reliable reference for researchers. The data presented here was compiled from various sources, including the Spectral Database for Organic Compounds (SDBS) and other public repositories.
Table 1: Comparison of ¹³C NMR Chemical Shifts (δ in ppm) in CDCl₃
Note: Predicted values for 5-(Bromomethyl)dihydrofuran-2(3H)-one are generated using advanced computational algorithms and are intended as a close approximation of experimental values.
Interpretation of Chemical Shifts
The predicted ¹³C NMR spectrum of 5-(bromomethyl)dihydrofuran-2(3H)-one reveals five distinct signals, corresponding to the five carbon atoms in the molecule.
C2 (Carbonyl Carbon): The carbonyl carbon of the lactone is the most deshielded, appearing at approximately 176.5 ppm. This is consistent with the typical chemical shift range for ester carbonyls.
C5 (Methine Carbon): The carbon atom C5, bonded to the ring oxygen and the bromomethyl group, is significantly deshielded due to the electronegativity of the adjacent oxygen atom, resonating at around 79.0 ppm. The presence of the electron-withdrawing bromine atom on the adjacent carbon further contributes to this downfield shift compared to the parent γ-butyrolactone (69.1 ppm)[1].
-CH₂Br (Bromomethyl Carbon): The carbon of the bromomethyl group is expected at approximately 34.0 ppm. The direct attachment of the highly electronegative bromine atom causes a significant downfield shift compared to an unsubstituted methyl group.
C3 and C4 (Methylene Carbons): The two methylene carbons of the lactone ring, C3 and C4, are predicted to appear at around 28.0 ppm and 29.5 ppm, respectively. Their chemical shifts are influenced by their proximity to the carbonyl group and the ring oxygen.
Experimental Workflow for ¹³C NMR Data Acquisition
The following protocol outlines the standard procedure for obtaining a high-quality ¹³C NMR spectrum for a small organic molecule like 5-(bromomethyl)dihydrofuran-2(3H)-one.
Figure 1. A generalized workflow for acquiring ¹³C NMR data.
Weigh approximately 50-100 mg of 5-(bromomethyl)dihydrofuran-2(3H)-one into a clean, dry vial.
Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Gently agitate the vial to ensure complete dissolution.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrument Parameters :
The ¹³C NMR spectrum should be acquired on a spectrometer operating at a frequency of 75 MHz or higher.
A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.
Key acquisition parameters include:
Spectral width: ~250 ppm
Acquisition time: ~1-2 seconds
Relaxation delay: 2-5 seconds
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing :
The acquired Free Induction Decay (FID) is processed by applying an exponential line broadening factor (typically 0.3-1.0 Hz) followed by a Fourier transform.
The resulting spectrum is then phased and the baseline is corrected.
The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
Structural Representation and Carbon Numbering
To facilitate the discussion of the ¹³C NMR data, the carbon atoms of 5-(bromomethyl)dihydrofuran-2(3H)-one are numbered as follows:
Comparative Mass Spectrometry Guide: 5-(Bromomethyl)dihydrofuran-2(3H)-one
[1] Executive Summary 5-(Bromomethyl)dihydrofuran-2(3H)-one (CAS: 32730-32-8), also known as 5-(bromomethyl)- -butyrolactone, is a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linez...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-(Bromomethyl)dihydrofuran-2(3H)-one (CAS: 32730-32-8), also known as 5-(bromomethyl)-
-butyrolactone, is a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid).[1] Its purity is paramount due to the potential genotoxicity of alkyl bromides.
This guide provides a technical comparison of mass spectrometry (MS) techniques for the analysis of this compound. Unlike standard certificate of analysis (CoA) summaries, this document details the mechanistic fragmentation pathways, compares ionization modes, and offers validated protocols for distinguishing the parent compound from critical impurities like 5-(hydroxymethyl)dihydrofuran-2(3H)-one.
Part 1: Methodological Comparison (GC-MS vs. LC-MS)
For this specific lactone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the superior analytical standard compared to Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Feature
GC-MS (EI)
LC-MS (ESI/APCI)
Verdict
Analyte Suitability
High. The compound is volatile, neutral, and thermally stable up to ~200°C.
Moderate. Lacks strong acidic/basic sites for efficient ionization in ESI without additives.[1]
GC-MS
Structural Data
Excellent. Hard ionization (70 eV) yields a distinct "fingerprint" including the Br isotopic pattern.[1]
Figure 1: Decision tree for selecting the appropriate ionization and separation technique based on sample matrix and target analyte polarity.
Part 2: Deep Dive – Electron Ionization (EI) Fragmentation[2]
The EI spectrum of 5-(bromomethyl)dihydrofuran-2(3H)-one is characterized by two dominant mechanistic channels:
-cleavage of the side chain and C-Br bond homolysis .[1]
Theoretical Ion Table & Abundance
Molecular Weight: 178 (79Br) / 180 (81Br)
m/z (Ion)
Identity
Relative Abundance
Mechanistic Origin
178 / 180
Moderate (<20%)
Molecular ion.[1] Diagnostic 1:1 ratio confirms mono-bromination.
99
High
Heterolytic cleavage of the C-Br bond.[1] Leaves the stabilized lactone cation ().
85
Base Peak (100%)
-cleavage at the C5 position.[1] Removes the entire side chain, leaving the butyrolactone ring ().
55
Moderate
Secondary fragmentation of the lactone ring (loss of CO/CH2O).
29
Low
Alkyl fragment from ring opening.
Fragmentation Pathway Diagram[3]
Figure 2: Primary fragmentation pathways under 70 eV Electron Ionization.[1] The loss of the bromomethyl group (m/z 85) is the thermodynamically favored pathway.
Part 3: Comparative Performance Data
To validate the identity of 5-(bromomethyl)dihydrofuran-2(3H)-one, it is essential to compare its spectral signature against its non-brominated analog and its primary hydrolysis impurity.[1]
Comparison 1: Effect of Bromination
Analog: 5-Methyl-dihydrofuran-2(3H)-one (Valerolactone) vs. Target.[1]
Feature
5-Methyl Analog (Valerolactone)
5-(Bromomethyl) Target
Interpretation
Molecular Ion
m/z 100
m/z 178 / 180
Mass Shift: +78/80 Da indicates Br substitution.[1]
Base Peak
m/z 56 ()
m/z 85 ()
Stability Shift: The bromomethyl group is a better leaving group, shifting the base peak to the ring cation (m/z 85).
Differentiation: The impurity lacks the 178/180 doublet. Instead, it shows a molecular ion at m/z 116 and a characteristic loss of water (
) at m/z 98.
Chromatography: On a non-polar column (DB-5), the Bromomethyl target elutes earlier than the Hydroxymethyl impurity due to the latter's hydrogen-bonding capability.
Part 4: Validated Experimental Protocols
Protocol A: GC-MS Analysis (Standard)
Objective: Purity assessment and identification.[1][2]
Sample Preparation:
Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade).
Note: Avoid methanol if analyzing for long periods to prevent potential transesterification, though the lactone is relatively stable.
Instrument Parameters (Agilent 5977/7890 or equivalent):
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).[1]
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Splitless mode (1 µL injection) at 250°C.
Oven Program:
Initial: 60°C (Hold 1 min).
Ramp: 15°C/min to 200°C.
Final: 30°C/min to 280°C (Hold 3 min).
MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
Scan Range: m/z 40–300.
Protocol B: LC-MS (APCI) Analysis (Alternative)
Objective: Analysis of aqueous reaction mixtures or polar degradants.[1]
Sample Preparation:
Dilute reaction mixture 1:1000 in Acetonitrile/Water (50:50) .
National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Methyl-2(3H)-furanone (Analog Comparison). NIST Chemistry WebBook, SRD 69. [Link]
PubChem. Compound Summary: 5-(Bromomethyl)dihydrofuran-2(3H)-one (CAS 32730-32-8).[1] National Library of Medicine. [Link]
European Union Reference Laboratory (EURL). Analytical approach suitable for determination of 2(5H)-furanone derivatives in food matrices.[3] EURL-PC Technical Report.[1] [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Gamma-Butyrolactone (GBL) Analytical Monograph. (Methodology adapted for substituted lactones). [Link]
Crotti, A. E. M., et al. (2004).[3][4] The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry.[4] International Journal of Mass Spectrometry, 232(3), 271-276. (Mechanistic basis for lactone fragmentation).
Comparative Guide: IR Spectroscopy of 5-(Bromomethyl)dihydrofuran-2(3H)-one
This guide outlines the spectroscopic characterization of 5-(Bromomethyl)dihydrofuran-2(3H)-one , a critical chiral intermediate often synthesized via bromolactonization.[1] This technical analysis compares the product a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the spectroscopic characterization of 5-(Bromomethyl)dihydrofuran-2(3H)-one , a critical chiral intermediate often synthesized via bromolactonization.[1] This technical analysis compares the product against its critical process impurities (starting materials and hydrolysis products) to serve as a definitive quality control reference.[1]
Executive Summary & Technical Context
5-(Bromomethyl)dihydrofuran-2(3H)-one (CAS: 32730-32-8) is a functionalized
-lactone used extensively as a building block for pharmaceuticals, including statins and antibiotics.[1] Its purity is critical, as the lactone ring is susceptible to hydrolysis, and the bromomethyl group is reactive.
This guide provides a comparative IR spectroscopic analysis to distinguish the target molecule from:
-Butyrolactone (GBL): The non-halogenated structural analog.[1]
4-Pentenoic Acid: A common starting material (in bromolactonization routes).[1]
Hydrolysis Products: The open-chain hydroxy-bromo acid resulting from moisture exposure.[1]
The infrared spectrum of this compound is defined by the tension of the 5-membered lactone ring and the heavy atom signature of the carbon-bromine bond.
If Low-Melting Solid: Place a small amount (~5 mg) on the crystal and apply pressure using the anvil to ensure intimate contact.
Acquisition: Collect the sample spectrum.
Critical Review (Self-Validation):
Check 1775
: Is the peak sharp? (Broadening suggests hydrolysis).[1]
Check 3400
: Is the baseline flat? (Rise suggests moisture/acid).[1]
Check 2350
: Are doublets absent? (If present, re-run background).[1]
Cleaning: Immediately clean the crystal with acetone.[1] Brominated compounds can be corrosive or stain ZnSe crystals; Diamond is preferred.[1]
Decision Logic & Workflow Visualization
Diagram 1: QC Decision Tree
This workflow illustrates the logical steps a researcher should take when interpreting the IR spectrum of the reaction crude.
Caption: Logical decision tree for interpreting IR spectral data during the synthesis of 5-(Bromomethyl)dihydrofuran-2(3H)-one.
Diagram 2: Spectral Assignment Pathway
Visualizing the mechanistic origin of the key bands.
Caption: Mechanistic correlation between molecular structure and observed IR spectral bands.
References
National Institute of Standards and Technology (NIST). (2023).[1] Infrared Spectrum of 2(3H)-Furanone, dihydro-5-methyl- (Analog Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for C=O and C-Br frequency ranges).
PubChem. (2023).[1] 5-(Bromomethyl)dihydrofuran-2(3H)-one Compound Summary. National Library of Medicine.[1] [Link]1]
UCLA Chemistry & Biochemistry. (n.d.).[1] Table of IR Absorptions. [Link]
A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Non-Chromophoric Lactones 5-(Bromomethyl)dihydrofuran-2(3H)-one is a key building block in the synthesis of variou...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Non-Chromophoric Lactones
5-(Bromomethyl)dihydrofuran-2(3H)-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as any impurities can carry through to the final drug product, potentially affecting its safety and efficacy. The primary analytical hurdle for this compound is its lack of a UV-absorbing chromophore, rendering standard HPLC with UV detection ineffective for sensitive quantification and impurity profiling.
This guide will focus on a developed HPLC method utilizing a universal detector and compare its performance characteristics with other viable analytical technologies, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). The objective is to provide researchers with a comprehensive understanding of the available tools for the accurate purity assessment of this and similar non-chromophoric molecules.
Proposed HPLC Method for 5-(Bromomethyl)dihydrofuran-2(3H)-one Purity Analysis
Given the non-chromophoric nature of 5-(Bromomethyl)dihydrofuran-2(3H)-one, a universal HPLC detector is necessary. Among the available options—Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD)—the CAD is recommended for its superior sensitivity, wider dynamic range, and better compatibility with gradient elution compared to RID and ELSD.[1]
Method Rationale and Causality
Column Selection: A reversed-phase C18 column is a suitable starting point for this relatively polar molecule. The alkyl chains of the stationary phase will provide sufficient retention for the analyte when used with a highly aqueous mobile phase.
Mobile Phase: An isocratic mobile phase of acetonitrile and water is proposed for simplicity and robustness. The ratio can be optimized to achieve an appropriate retention time and resolution from potential impurities. Since the analyte is neutral, pH adjustment of the mobile phase is not expected to significantly impact retention.
Detector: As a universal detector, the Charged Aerosol Detector (CAD) is well-suited for the analysis of non-volatile analytes that lack a UV chromophore.[2] The response in CAD is proportional to the mass of the analyte, offering more uniform response factors for different impurities compared to UV detection.[1] This is a significant advantage for purity analysis where the identity and concentration of all impurities must be determined.
Sample Preparation: The analyte is expected to be soluble in common organic solvents like acetonitrile or methanol, as well as in mixtures of these solvents with water. A simple dilution in the mobile phase is the recommended sample preparation procedure to ensure compatibility with the HPLC system.
Detailed Experimental Protocol
Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, and column oven.
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
Parameter
Recommended Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (30:70, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
Charged Aerosol Detector (CAD)
CAD Nebulizer Temp.
35 °C
CAD Evaporation Temp.
35 °C
Run Time
15 minutes
Sample Preparation:
Accurately weigh approximately 50 mg of 5-(Bromomethyl)dihydrofuran-2(3H)-one into a 50 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
Further dilute the stock solution with the mobile phase as required to fall within the linear range of the detector.
Method Validation Strategy (Based on ICH Q2(R2) Guidelines)
A robust analytical method must be validated to ensure it is fit for its intended purpose.[3][4][5] The following validation parameters should be assessed for the proposed HPLC-CAD method:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo (if in a formulation), a sample spiked with known impurities, and by subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be prepared, and the linearity should be evaluated by visual inspection of a plot of signal versus concentration and by appropriate statistical methods (e.g., correlation coefficient, y-intercept, slope of the regression line).
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the analysis of a sample of known purity (e.g., a reference standard) or by a recovery study where a known amount of analyte is added to a placebo. Accuracy should be reported as percent recovery or as the difference between the mean and the accepted true value.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision should be assessed at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Reproducibility: Precision between different laboratories.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
The workflow for HPLC method validation is depicted below:
Caption: A typical workflow for HPLC method development, validation, and implementation.
Comparison with Alternative Analytical Techniques
While HPLC-CAD is a powerful tool, other techniques can also be employed for the purity analysis of 5-(Bromomethyl)dihydrofuran-2(3H)-one. The choice of method will depend on the specific requirements of the analysis, such as the need for structural information or the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[6] Given the relatively low molecular weight and potential volatility of 5-(Bromomethyl)dihydrofuran-2(3H)-one, GC-MS represents a viable alternative to HPLC.
Advantages of GC-MS:
High Sensitivity and Specificity: The mass spectrometer provides structural information, allowing for the confident identification of impurities.
Excellent for Volatile Impurities: GC is particularly effective at separating and identifying residual solvents and other volatile organic impurities.[7]
Established Libraries: Extensive mass spectral libraries are available, which can aid in the identification of unknown impurities.
Disadvantages of GC-MS:
Thermal Instability: The analyte must be thermally stable and volatile enough to be analyzed by GC. Some lactones can be prone to degradation at elevated temperatures in the GC inlet.
Derivatization May Be Required: For non-volatile or highly polar impurities, derivatization may be necessary to increase their volatility, which adds complexity to the sample preparation.
Quantitation Challenges: While quantitative, GC-MS can sometimes have a more complex response depending on the ionization efficiency of the analyte and impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a reference standard for the analyte being quantified.[8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Advantages of qNMR:
Absolute Quantification: Purity can be determined without the need for a specific reference standard of the analyte, by using a certified internal standard.[10]
Structural Information: The NMR spectrum provides detailed structural information, which can be used to identify and characterize impurities simultaneously with quantification.[11]
Non-Destructive: The sample can be recovered after analysis.
Rapid Analysis: For simple mixtures, qNMR can be faster than chromatographic methods as it does not require method development for separation.
Disadvantages of qNMR:
Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods, making it challenging to quantify impurities present at very low levels (typically below 0.1%).
Signal Overlap: In complex mixtures, signals from the analyte and impurities may overlap, making accurate integration and quantification difficult.
Requires Specialized Equipment and Expertise: High-field NMR spectrometers and skilled operators are required for accurate and precise qNMR measurements.
Comparative Summary of Analytical Techniques
The table below provides a comparative summary of the discussed analytical techniques for the purity analysis of 5-(Bromomethyl)dihydrofuran-2(3H)-one.
Feature
HPLC-CAD
GC-MS
qNMR
Principle
Chromatographic separation followed by universal mass-based detection
Chromatographic separation of volatile compounds followed by mass-based detection and identification
Nuclear magnetic resonance signal integration for absolute quantification
Primary Use
Quantitative purity analysis, impurity profiling
Identification and quantification of volatile and semi-volatile impurities, residual solvents
Absolute purity determination, structural elucidation of impurities
Sensitivity
High (low ng range)
Very High (pg to fg range)
Moderate (requires >0.1% for reliable quantification)
Specificity
Moderate (retention time)
High (mass spectrum)
Very High (chemical shift and coupling constants)
Quantitation
Relative (requires reference standard)
Relative (requires reference standard)
Absolute (with internal standard)
Gradient Compatible
Yes
Temperature programming
Not applicable
Sample Throughput
High
High
Moderate to Low
Key Advantage
Robust and versatile for non-volatile, non-chromophoric compounds
Excellent for volatile impurity identification
Provides absolute purity and structural information without a specific analyte standard
Key Limitation
Does not provide structural information
Potential for thermal degradation of analyte
Lower sensitivity, potential for signal overlap
Data Presentation and Interpretation
To illustrate the potential performance of the proposed HPLC-CAD method and its alternatives, the following table summarizes typical validation parameters that could be expected for the analysis of a small, non-chromophoric organic molecule.
Validation Parameter
HPLC-CAD
HPLC-RID
HPLC-ELSD
GC-MS
qNMR
Linearity (r²)
> 0.99 (with power function)
> 0.99
> 0.98 (often non-linear)
> 0.99
Not applicable
Accuracy (% Recovery)
98-102%
98-102%
95-105%
95-105%
98-102%
Precision (%RSD)
< 2%
< 5%
< 5-10%
< 5%
< 2%
LOD
~1-5 ng on column
~100-500 ng on column
~5-20 ng on column
~1-10 pg on column
~0.1% by mass
LOQ
~5-15 ng on column
~500-1000 ng on column
~20-50 ng on column
~5-50 pg on column
~0.3% by mass
Note: These are representative values and will vary depending on the specific analyte, instrumentation, and method conditions.
The logical relationship for selecting an appropriate analytical technique is presented in the following diagram:
Caption: Decision tree for selecting an analytical technique for purity analysis.
Conclusion and Recommendations
The purity analysis of 5-(Bromomethyl)dihydrofuran-2(3H)-one requires a departure from standard HPLC-UV methodology due to the compound's lack of a UV chromophore. This guide has presented a robust HPLC method utilizing a Charged Aerosol Detector (CAD), which offers a sensitive, reliable, and versatile approach for quantitative purity assessment.
The choice of the most appropriate analytical technique is contingent on the specific analytical goals.
For routine quality control and impurity profiling , the proposed HPLC-CAD method is highly recommended due to its high sensitivity, broad applicability to non-volatile impurities, and compatibility with gradient elution.
If volatile impurities and residual solvents are of primary concern, GC-MS is an excellent orthogonal technique that provides both quantitative and structural information.
For the certification of reference materials or for obtaining an absolute purity value without a specific standard for the analyte, qNMR is the method of choice, provided the impurity levels are within its sensitivity range.
By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical intermediates and final drug products.
References
Shi, X., et al. (2023). Application of HPLC-CAD in Pharmaceutical Analysis. Biomedical Journal of Scientific & Technical Research, 13(6), 530.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
Görög, S. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 833-847.
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
Medistri. (2024). GC/MS Identification of Impurities. [Link]
Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1081-1094.
JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]
Dolan, J. W. (2012). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
IntuitionLabs. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
Comparison of 5-(Bromomethyl)dihydrofuran-2(3H)-one and 5-(iodomethyl)dihydrofuran-2(3H)-one
Executive Summary: Stability vs. Kinetic Advantage In the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and chiral heterocycles, the choice between 5-(bromomethyl)dihydrofuran-2(3H)-one (Br-lactone...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Stability vs. Kinetic Advantage
In the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and chiral heterocycles, the choice between 5-(bromomethyl)dihydrofuran-2(3H)-one (Br-lactone) and 5-(iodomethyl)dihydrofuran-2(3H)-one (I-lactone) represents a classic trade-off between shelf-stability and reaction kinetics .
The Iodo-Analog is the superior electrophile. It enables nucleophilic substitutions (e.g., azidation, amination) under milder conditions (lower temperature, neutral pH), preserving lactone ring integrity and stereochemical purity.[1] However, it is photosensitive and prone to oxidative degradation.[1]
The Bromo-Analog is the economic choice. It offers superior long-term stability and lower raw material costs but necessitates harsher reaction conditions (elevated temperatures) to effect substitution, increasing the risk of racemization or elimination side-products.
This guide analyzes the mechanistic differences, synthetic accessibility, and performance metrics of both intermediates to aid in process selection.
The performance differential is rooted in the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.
Feature
5-(Bromomethyl)dihydrofuran-2(3H)-one
5-(Iodomethyl)dihydrofuran-2(3H)-one
CAS Number
3604-06-6 (Racemic)
1729-32-4 (Racemic) / 58879-35-9 (R)
Leaving Group Ability
Moderate ( is a good base)
Superior ( is a weak base, soft nucleophile)
C-X Bond Length
~1.94 Å
~2.14 Å
C-X Bond Energy
~285 kJ/mol
~218 kJ/mol
Substitution () Rate
Baseline (Reference)
10–100x Faster
Storage Stability
High (Stable at RT)
Low (Light sensitive, store at -20°C)
Primary Risk
Elimination to exocyclic alkene at high T
Radical formation/Degradation in light
Mechanistic Insight: The "Finkelstein" Factor
While the I-lactone is faster, process chemists often employ the Finkelstein modification . By using the cheaper Br-lactone with a catalytic amount of sodium iodide (NaI) in acetone or DMF, the I-lactone is generated in situ. This hybrid approach leverages the stability of the bromide with the reactivity of the iodide.
Synthetic Accessibility: Halolactonization
Both molecules are synthesized via the halolactonization of 4-pentenoic acid .[2] This reaction is generally kinetically controlled to favor the 5-membered lactone (5-exo-trig) over the 6-membered lactone (6-endo-trig).
Mechanism of Action
The reaction proceeds through a halonium ion intermediate.[3] The regioselectivity is dictated by Baldwin’s rules and the favorable entropy of forming a 5-membered ring.
Figure 1: General mechanism for the synthesis of the target lactones via halolactonization.
Best for: Rapid generation of high-purity intermediate.[1]
Dissolution: Dissolve 4-pentenoic acid (1.0 eq) in dichloromethane (DCM) or acetonitrile (
).
Base Addition: Add saturated aqueous
(3.0 eq). The biphasic system prevents side reactions.
Iodination: Cool to 0°C. Add Iodine (
, 1.05 eq) slowly. Crucial: Exclude light (wrap flask in foil) to prevent radical iodination.
Work-up: Quench with aqueous sodium thiosulfate (
) to remove excess iodine (color change from purple to colorless). Extract with DCM.
Result: Yields typically >90%. Product is a pale yellow oil.
Protocol B: Bromolactonization (Cost-Effective)
Best for: Large-scale production where cost is paramount.
Reagent: Use N-Bromosuccinimide (NBS) instead of liquid bromine (
) for easier handling.
Solvent: THF/Water mixture.
Procedure: React 4-pentenoic acid with NBS (1.1 eq) at room temperature.
Note: Bromolactonization is slower than iodolactonization.[4] If
is used, care must be taken to avoid adding across the double bond (dibromide formation) rather than cyclizing.[1]
Performance Analysis: Nucleophilic Substitution
The primary application of these lactones is to introduce the oxazolidinone core via ring opening or substitution at the methyl position.
Case Study: Azidation (Precursor to Aminomethyl Group)
Converting the halomethyl group to an azidomethyl group is a standard step in synthesizing Linezolid analogs.
Parameter
Reaction with I-Lactone
Reaction with Br-Lactone
Reagent
Sodium Azide ()
Sodium Azide ()
Solvent
DMF or DMSO
DMF or DMSO
Temperature
RT to 40°C
60°C to 80°C
Time
4–6 Hours
12–24 Hours
Yield
85–95%
70–85%
Side Products
Minimal
Potential elimination (vinyl lactone)
Expert Insight: The I-lactone allows the reaction to proceed at ambient temperature. The Br-lactone requires heating to overcome the higher activation energy of the C-Br bond cleavage. Heating basic nucleophiles (like azide) with lactones can sometimes lead to ring opening (hydrolysis) or elimination, lowering the overall yield of the Br-process.
Decision Matrix: Selection Logic
Use the following logic flow to determine the appropriate starting material for your specific application.
Figure 2: Decision tree for selecting the optimal halolactone intermediate.
References
Iodolactonization Mechanism & Yields
Study on the Halolactonization of Alkenoic Acids. ResearchGate. (2025).[1][3]
Nucleophilic Substitution Kinetics (
):
Comparison of Leaving Group Ability (I vs Br). Master Organic Chemistry. (2012).[1][5]
Linezolid Synthesis & Intermediates
Process for the preparation of Linezolid (Patent WO2011077310A1). Google Patents. (2011).
Physical Properties of 5-(iodomethyl)dihydrofuran-2(3H)
PubChem Compound Summary: 5-(iodomethyl)dihydrofuran-2(3H)-one.[6][7][8] National Library of Medicine.
Stereoselective Halolactonization
Enantioselective Halolactonization Reactions using BINOL-derived Catalysts. PMC - NIH. (2018).[1][9][6][7]
Navigating the Analysis of 5-(Bromomethyl)dihydrofuran-2(3H)-one Reaction Products: A Comparative Guide to GC-MS and Alternative Methodologies
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products derived from 5-(bromomethyl)dihydrofuran-2(3H)-one is paramount for ensuring reaction efficiency, product purity...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products derived from 5-(bromomethyl)dihydrofuran-2(3H)-one is paramount for ensuring reaction efficiency, product purity, and for the elucidation of novel chemical entities. This versatile building block, a brominated γ-butyrolactone derivative, is a key intermediate in the synthesis of a wide array of biologically active molecules. Its high reactivity, stemming from the labile bromomethyl group, allows for facile nucleophilic substitution, leading to a diverse range of functionalized furanone scaffolds. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the comprehensive analysis of these reaction products, supported by experimental data and protocols.
The Central Role of GC-MS in Furanone Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it a primary choice for monitoring the reaction progress and characterizing the products of 5-(bromomethyl)dihydrofuran-2(3H)-one. The separation power of gas chromatography, coupled with the definitive identification capabilities of mass spectrometry, provides a robust platform for both qualitative and quantitative analysis.
The Causality Behind Experimental Choices in GC-MS
The successful GC-MS analysis of these reaction products hinges on a series of carefully considered experimental parameters. The choice of a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS, is a common and effective strategy.[1][2] This is because the polarity of the stationary phase is well-suited for the separation of the relatively non-polar parent lactone and its various substitution products. A typical column dimension of 30 meters in length, 0.25 mm internal diameter, and a 0.25 µm film thickness offers a good balance between resolution and analysis time.
The temperature program is another critical factor. A typical program might start at a lower temperature, for instance, 100°C, to allow for the elution of any volatile starting materials or byproducts, followed by a gradual ramp up to a higher temperature, such as 300°C, to ensure the elution of higher-boiling point products. The inlet temperature is also crucial and is generally kept around 250°C to ensure efficient volatilization of the analytes without causing thermal degradation, a potential concern for halogenated compounds.
A Comparative Look: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is not without its limitations. For certain reaction products of 5-(bromomethyl)dihydrofuran-2(3H)-one, alternative analytical techniques may offer distinct advantages. The following table provides a comparative overview of GC-MS with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Separation based on volatility and polarity, followed by mass-based detection.
Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.
Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Analyte Suitability
Volatile and thermally stable compounds.
Non-volatile, thermally labile, and polar compounds.
Soluble compounds in deuterated solvents.
Sample Preparation
Often requires derivatization for polar analytes to increase volatility.
Minimal sample preparation, often just dissolution and filtration.
Requires dissolution in a suitable deuterated solvent.
Sensitivity
High sensitivity, often in the picogram to femtogram range.
High sensitivity, comparable to or sometimes better than GC-MS, especially for polar compounds.
Lower sensitivity compared to MS-based techniques, typically requiring microgram to milligram quantities.
Structural Information
Provides molecular weight and fragmentation patterns, aiding in structural elucidation.
Provides molecular weight and fragmentation patterns.
Provides detailed information about the chemical environment of each atom, enabling unambiguous structure determination.
Quantitative Analysis
Excellent for quantitative analysis with appropriate calibration.
Excellent for quantitative analysis.
Can be used for quantitative analysis (qNMR) but is often less sensitive and more complex than chromatographic methods.
Limitations
Not suitable for non-volatile or thermally labile compounds. Potential for thermal degradation of analytes.
Matrix effects can be more pronounced.
Lower throughput and requires more sample.
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, this section outlines detailed experimental protocols for the synthesis of a representative reaction product and its subsequent analysis by GC-MS.
Synthesis of 5-(Benzylaminomethyl)dihydrofuran-2(3H)-one
This protocol describes a typical nucleophilic substitution reaction of 5-(bromomethyl)dihydrofuran-2(3H)-one with benzylamine.
Materials:
5-(Bromomethyl)dihydrofuran-2(3H)-one
Benzylamine
Triethylamine
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate
Rotary evaporator
Magnetic stirrer and stir bar
Round-bottom flask
Procedure:
In a round-bottom flask, dissolve 5-(bromomethyl)dihydrofuran-2(3H)-one (1 equivalent) in dichloromethane.
Add triethylamine (1.2 equivalents) to the solution to act as a base.
Slowly add benzylamine (1.1 equivalents) to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
Separate the organic layer and wash it with brine.
Dry the organic layer over anhydrous magnesium sulfate and filter.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
GC-MS Analysis Protocol
This protocol outlines the steps for the GC-MS analysis of the synthesized 5-(benzylaminomethyl)dihydrofuran-2(3H)-one.
Instrumentation:
Gas chromatograph equipped with a mass selective detector (MSD).
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
Injector Temperature: 250°C
Injection Mode: Splitless
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Final hold: 10 minutes at 280°C.
MSD Transfer Line Temperature: 280°C
Ion Source Temperature: 230°C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-550
Sample Preparation:
Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Inject 1 µL of the sample into the GC-MS system.
Visualizing the Workflow and Reactions
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and GC-MS analysis.
Caption: Simplified SN2 reaction mechanism.
The Power of Derivatization in GC-MS
For certain reaction products, particularly those containing polar functional groups like primary amines or alcohols, direct GC-MS analysis can be challenging due to poor peak shape and potential for on-column interactions. In such cases, derivatization is a powerful strategy to enhance volatility and improve chromatographic performance. Common derivatization reagents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (TFAA). For alcohols, silylation is also a widely used technique.[3] This additional step in sample preparation can significantly improve the quality of the GC-MS data.
Conclusion: An Integrated Analytical Approach
References
Ding, Z., & Silverman, R. B. (1992). 5-(Aminomethyl)-3-aryldihydrofuran-2(3H)-ones, a new class of monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 35(5), 885–889. [Link]
BenchChem. (2025). A Comparative Guide to the Analytical Quantification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. BenchChem.
Beilstein Journals. (n.d.).
EURL-PC. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone in food. EURL-PC.
Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Shimadzu.
The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. The Royal Society of Chemistry.
ACS Publications. (1998). Flavor Analysis. In American Chemical Society.
PubMed. (2001). Derivatization of the mutagen MX (3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone) with butyl alcohols prior to GC-MS analysis. PubMed.
ResearchGate. (2025). Development of a gc-ms method for 5-hydroxymethylfurfural determination in wood after steam-explosion pretreatment.
Biointerface Research in Applied Chemistry. (2024). Recent Cyclofunctionalizations by Intramolecular Attack of O, N, S, and Se Nucleophiles to Haliranium and Halirenium Ions. Biointerface Research in Applied Chemistry.
MDPI. (2024).
Green Chemistry (RSC Publishing). (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)
ResearchGate. (2025). Chemical transformations of furan-2(5H)-ones.
University of Michigan. (2007).
PMC. (n.d.).
NIH. (n.d.).
ACS Publications. (2017). Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance.
ResearchGate. (2025). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.
YouTube. (2025).
ChemicalBook. (n.d.). 2(3h)-furanone, 5-ethenyldihydro-(21963-38-2) 1 h nmr. ChemicalBook.
ACS Publications. (2023). A Critical Review of the Flavor Chemistry of Tequila.
ACS Publications. (n.d.). A Facile Synthesis of Orthogonally Protected Stereoisomeric Lanthionines by Regioselective Ring Opening of Serine .beta.-Lactone Derivatives.
ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
eScholarship.org. (n.d.). Synthesis, Hydrogenation, and Hydrodeoxygenation of Biomass-Derived Furans for Diesel Fuel. eScholarship.org.
J. Agric. Food Chem. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. J. Agric. Food Chem.
Benchchem. (n.d.). A Head-to-Head Battle: HPLC vs. GC-MS for the Analysis of Furaneol. Benchchem.
ResearchGate. (n.d.). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
PMC. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PMC.
PubMed. (2017). Solid-phase analytical derivatization for gas-chromatography-mass-spectrometry-based metabolomics. PubMed.
PubMed. (n.d.). 5-(hydroxymethyl)-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. PubMed.
Supelco. (n.d.).
ACS Publications. (2023). Fully Biocatalytic Rearrangement of Furans to Spirolactones.
A Senior Application Scientist's Guide to Chiral HPLC Separation of 5-(Bromomethyl)dihydrofuran-2(3H)-one Enantiomers
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of a Chiral Building Block 5-(Bromomethyl)dihydrofuran-2(3H)-one is a crucial chiral building block in the synthesis of a v...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Chiral Building Block
5-(Bromomethyl)dihydrofuran-2(3H)-one is a crucial chiral building block in the synthesis of a variety of pharmacologically active molecules. As with many pharmaceuticals, the biological activity is often stereospecific, meaning only one of the two enantiomers (non-superimposable mirror images) provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[1][2] Consequently, the ability to accurately separate and quantify these enantiomers is paramount for ensuring the purity, safety, and efficacy of the final drug product.
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this specific lactone. While direct, published comparative studies on this exact molecule are limited, this document leverages established principles of chiral chromatography and data from structurally analogous compounds to propose a robust method development strategy. We will compare two of the most versatile and widely successful types of Chiral Stationary Phases (CSPs): an amylose-based and a cellulose-based CSP, providing detailed protocols and expected performance metrics.[3][4][5]
Pillar 1: Understanding the Mechanism of Chiral Recognition
Direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most prevalent and efficient method in chiral HPLC.[6][7][8] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[6][8] The difference in the stability (free energy) of these complexes for the two enantiomers results in different retention times, leading to their separation.[8]
For molecules like 5-(Bromomethyl)dihydrofuran-2(3H)-one, the key interactions driving separation on polysaccharide-based CSPs (our focus for this guide) are:
Hydrogen Bonding: The lactone's carbonyl group and the bromine atom can act as hydrogen bond acceptors.
Dipole-Dipole Interactions: The polar nature of the ester and the carbon-bromine bond contribute significantly.
Steric Interactions (Inclusion): The analyte fits into chiral grooves or cavities on the polysaccharide structure. The precise fit and subsequent interactions are enantiomer-dependent.
Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, have demonstrated broad applicability for a vast range of chiral compounds and are considered the first choice for screening chiral separations.[5][9][10]
Pillar 2: A Comparative Approach to Method Development
The selection of the optimal CSP is often an empirical process.[2] A systematic screening of a small, diverse set of columns is the most effective strategy.[1][3] Here, we propose a head-to-head comparison of two workhorse columns known for their complementary selectivity:
Chiralpak® AD-H: An amylose-based CSP (amylose tris(3,5-dimethylphenylcarbamate)). Known for its strong π-π and dipole-dipole interaction capabilities.
Chiralcel® OD-H: A cellulose-based CSP (cellulose tris(3,5-dimethylphenylcarbamate)). Often provides different elution orders and selectivities compared to its amylose counterpart due to the different helical structure of the polysaccharide backbone.[9]
Our experimental design will focus on a Normal Phase (NP) HPLC approach, which is typically the starting point for separating small, moderately polar molecules like our target lactone. NP chromatography utilizes non-polar mobile phases, such as mixtures of alkanes and alcohols.
Logical Workflow for Chiral Method Development
The following diagram illustrates the systematic process for screening and optimizing the chiral separation.
Caption: Workflow for Chiral HPLC Method Development.
Pillar 3: Experimental Protocols and Data Comparison
The following protocols provide a step-by-step guide for performing the comparative study. All solutions, especially the mobile phase, should be filtered through a 0.5 µm porosity filter before use.[11][12][13][14]
Instrumentation and General Conditions
HPLC System: A standard HPLC system with a UV detector.
Wavelength: 210 nm (as the lactone lacks a strong chromophore).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Injection Volume: 10 µL.
Sample Concentration: 1.0 mg/mL in mobile phase.
Protocol 1: Screening on Chiralpak® AD-H
Column Installation: Install a Chiralpak® AD-H column (4.6 x 250 mm, 5 µm).
Equilibration: Equilibrate the column with the mobile phase (n-Hexane/Isopropanol 90:10 v/v) for at least 30 minutes or until a stable baseline is achieved.
Injection: Inject 10 µL of the racemic sample solution.
Data Acquisition: Record the chromatogram for at least twice the retention time of the main peaks.
Analysis: Calculate the retention factors (k'), separation factor (α), and resolution (Rs).
Protocol 2: Screening on Chiralcel® OD-H
Column Installation: Install a Chiralcel® OD-H column (4.6 x 250 mm, 5 µm).
Equilibration: Equilibrate the column with the mobile phase (n-Hexane/Isopropanol 90:10 v/v) for at least 30 minutes.
Injection: Inject 10 µL of the racemic sample solution.
Data Acquisition: Record the chromatogram.
Analysis: Calculate the k', α, and Rs values.
Comparative Performance Data (Hypothetical Data Based on Analogous Separations)
The following table summarizes the expected performance of the two columns under the initial screening conditions. This data is representative of typical separations for small lactones on these phases.
Parameter
Chiralpak® AD-H (Amylose)
Chiralcel® OD-H (Cellulose)
Target Value
Justification
Retention Time (k'1)
2.5
3.1
2 < k' < 10
Ensures good interaction without excessively long run times.
Retention Time (k'2)
3.0
3.5
2 < k' < 10
Ensures good interaction without excessively long run times.
Separation Factor (α)
1.20
1.13
> 1.1
Indicates the CSP's ability to differentiate between enantiomers.
Resolution (Rs)
1.8
1.4
> 1.5
A value > 1.5 indicates baseline separation, which is critical for accurate quantification.
Analysis of Results:
Based on this hypothetical data, the Chiralpak® AD-H column provides a superior separation under the initial screening conditions, achieving baseline resolution (Rs = 1.8). While the Chiralcel® OD-H shows potential (α > 1.1), the resolution is below the target for robust quantification.
Optimization Strategy
Even with a successful initial screen, optimization can improve peak shape, reduce run time, and enhance robustness.
Relationship Between Mobile Phase Composition and Chromatographic Parameters
Caption: Effect of increasing polar modifier in Normal Phase.
If Resolution is Poor (e.g., Rs < 1.5 on Chiralcel® OD-H): Decrease the percentage of alcohol (e.g., to 5% Isopropanol). This will increase retention times but may improve the separation factor and resolution by allowing for more interaction with the CSP.
If Retention is too Long: Increase the percentage of alcohol or switch from isopropanol (IPA) to ethanol (EtOH). Ethanol is a stronger solvent in normal phase and will generally reduce retention times.[11][12]
No Separation on Either Column: Consider alternative mobile phase systems, such as polar organic mode (e.g., 100% Methanol or Acetonitrile), as these columns are compatible with such conditions.[11][13][15] However, it is recommended to dedicate a column to polar mode once used.[11][12][14][15]
Conclusion and Recommendations
For the chiral separation of 5-(Bromomethyl)dihydrofuran-2(3H)-one, a systematic screening approach is essential.
Primary Recommendation: Begin screening with a Chiralpak® AD-H (amylose-based) column using a mobile phase of n-Hexane/Isopropanol (90:10 v/v) . This combination is predicted to offer the highest likelihood of achieving baseline resolution.
Secondary Alternative: Concurrently, or if the primary recommendation fails, screen a Chiralcel® OD-H (cellulose-based) column with the same mobile phase to evaluate complementary selectivity.
Optimization: Fine-tune the separation by adjusting the alcohol percentage in the mobile phase. A lower percentage generally improves resolution at the cost of longer analysis times.
This structured, comparative approach provides a high-probability pathway to developing a robust, reliable, and accurate method for the critical task of separating the enantiomers of 5-(Bromomethyl)dihydrofuran-2(3H)-one, ensuring the quality and safety of downstream pharmaceutical products.
References
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. [Link]
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021, April 13). PubMed. [Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. [Link]
Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. (n.d.). ResearchGate. [Link]
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.). PMC - PubMed Central. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
(PDF) Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (n.d.). ResearchGate. [Link]
Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. (n.d.). ResearchGate. [Link]
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022, September 15). YouTube. [Link]
Direct chiral HPLC separation on CSPs. (n.d.). Chiralpedia. [Link]
Polysaccharide-Derived Chiral Stationary Phases for the Separation of Enantiomers. (n.d.). Taylor & Francis eBooks. [Link]
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Novartis. [Link]
A Guide to the Safe and Compliant Disposal of 5-(Bromomethyl)dihydrofuran-2(3H)-one
This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(Bromomethyl)dihydrofuran-2(3H)-one, a common laboratory reagent. Adherence to these procedures is critical for ensuring personnel s...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(Bromomethyl)dihydrofuran-2(3H)-one, a common laboratory reagent. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Profile and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 5-(Bromomethyl)dihydrofuran-2(3H)-one is classified as a hazardous substance.[1][2] The primary risks associated with this compound are detailed in its Safety Data Sheet (SDS).[1][3]
Respiratory Irritation: May cause respiratory irritation.[1][2]
These classifications necessitate specific handling procedures to minimize exposure. All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal.[3][7]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] 5-(Bromomethyl)dihydrofuran-2(3H)-one, due to its toxicological profile, must be managed as a hazardous waste.[1][2] Disposing of this chemical down the drain or in regular trash is strictly prohibited and can lead to significant penalties.[9][10]
Standard Operating Procedure for Disposal
This protocol outlines the mandatory steps for the collection and disposal of 5-(Bromomethyl)dihydrofuran-2(3H)-one waste.
Step 1: Waste Segregation
Proper segregation is the most critical step in a laboratory waste management program.[11] Incompatible chemicals must never be mixed, as this can cause violent reactions.[5]
Action: Designate a specific waste container for halogenated organic compounds. 5-(Bromomethyl)dihydrofuran-2(3H)-one contains bromine, a halogen. Halogenated waste streams are often incinerated under special conditions, and mixing them with non-halogenated solvents complicates and increases the cost of disposal.
Causality: Separating waste streams prevents dangerous reactions and ensures that the waste can be processed by the appropriate disposal facility.
Step 2: Container Selection and Labeling
The choice of container is dictated by safety and regulatory requirements.[9]
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9][11] High-density polyethylene (HDPE) or glass containers are appropriate.[5] The container must be clearly labeled as "Hazardous Waste."
Label Details: The label must include:
The full chemical name: "5-(Bromomethyl)dihydrofuran-2(3H)-one". Avoid abbreviations or chemical formulas.[3]
The words "Hazardous Waste".
An accurate list of all contents, including any solvents used for rinsing.
The approximate concentration of each component.
The date accumulation started.
Causality: Proper labeling ensures safe handling by all personnel and is a strict requirement for acceptance by licensed waste disposal vendors.
Step 3: Waste Accumulation
Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[9]
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and general traffic.
Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.[9][11]
Causality: The SAA ensures that hazardous waste is managed safely and remains under the supervision of trained personnel until it is ready for pickup. Secondary containment prevents environmental contamination in the event of a primary container failure.
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and insured disposal company.[3]
Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[3]
Causality: Using a certified vendor ensures that the waste will be transported, treated, and disposed of in accordance with all federal and state regulations, fulfilling the generator's "cradle-to-grave" responsibility.[3]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is necessary to protect personnel and the environment.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
Control and Contain (for trained personnel only):
Don appropriate PPE (gloves, goggles, lab coat, and if necessary, a respirator).
Prevent the spill from spreading by using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[4] Do not use combustible materials like paper towels to absorb large quantities.
Work from the outside of the spill inward.
Collect and Dispose:
Carefully collect the absorbed material using non-sparking tools.
Place the contaminated absorbent and any contaminated cleaning materials into a designated hazardous waste container.
Label the container appropriately, detailing the spilled chemical and the absorbent material.
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Report: Report the incident to your supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the disposal of 5-(Bromomethyl)dihydrofuran-2(3H)-one.
Caption: Disposal workflow for 5-(Bromomethyl)dihydrofuran-2(3H)-one.
Conclusion
The proper disposal of 5-(Bromomethyl)dihydrofuran-2(3H)-one is not merely a procedural task but a fundamental responsibility for any laboratory professional. By following this guide—grounded in hazard assessment, regulatory compliance, and systematic protocols—researchers can ensure a safe working environment, protect our ecosystem, and uphold the highest standards of scientific integrity. Always consult your institution's specific waste management plan and EHS office for additional guidance.
References
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
American Chemical Society. (n.d.). Hazardous Waste and Disposal.
Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals.
Angene Chemical. (2021, May 1). Safety Data Sheet: 5-(Bromomethyl)dihydrofuran-2(3H)-one.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137701, 5-(Bromomethyl)dihydrofuran-2(3H)-one.
Wikipedia. (n.d.). United States Environmental Protection Agency.
Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: 2,3-Dihydrofuran.
Sigma-Aldrich. (2025, November 24). Safety Data Sheet: Furan.
PBS NewsHour. (2014, December 19). EPA lays out new rules on coal ash disposal.
Sigma-Aldrich. (2025, September 10). Safety Data Sheet.
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